molecular formula C17H16O2 B12631011 (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone CAS No. 920508-13-0

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Katalognummer: B12631011
CAS-Nummer: 920508-13-0
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: BLBTYJQDOSPXDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is a high-purity chemical compound supplied for research and development purposes. This molecule features a methanone core linking a 2,3-dihydro-1H-inden-1-yl group and a 2-methoxyphenyl ring, a structure of significant interest in medicinal chemistry. The indanone scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities and presence in various pharmacologically active molecules. While specific biological data for this compound is not currently available in the scientific literature, structurally related indanone analogs have demonstrated a range of research applications. For instance, certain 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl phenyl methanone derivatives have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, suggesting relevance for neurological disorder research . Furthermore, other compounds containing the 2,3-dihydro-1H-inden-1-yl group are utilized in research as dopaminergic receptor antagonists, such as in the study of peripheral antinociceptive mechanisms . The indole and indane ring systems are widely explored for their antiviral, anti-inflammatory, and antimicrobial properties, indicating the broad potential of this structural class in biochemical screening . Researchers may find this compound valuable for exploring new therapeutic targets, developing structure-activity relationships (SAR), or as a synthetic intermediate. It is intended for use in controlled laboratory settings only. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

CAS-Nummer

920508-13-0

Molekularformel

C17H16O2

Molekulargewicht

252.31 g/mol

IUPAC-Name

2,3-dihydro-1H-inden-1-yl-(2-methoxyphenyl)methanone

InChI

InChI=1S/C17H16O2/c1-19-16-9-5-4-8-15(16)17(18)14-11-10-12-6-2-3-7-13(12)14/h2-9,14H,10-11H2,1H3

InChI-Schlüssel

BLBTYJQDOSPXDV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=O)C2CCC3=CC=CC=C23

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis Pathway and Methodological Framework for (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of unsymmetrical aryl-alkyl methanones presents a classic challenge in organic chemistry: preventing over-nucleophilic addition. Direct addition of an aryl Grignard reagent to an ester or carboxylic acid typically yields a tertiary alcohol, as the intermediate ketone is more electrophilic than the starting material. To bypass this thermodynamic trap, we utilize the highly reliable Weinreb amide methodology[1].

The target molecule, (2,3-dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone, is synthesized in two distinct phases starting from .

Phase 1 involves the conversion of the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide). We employ EDCI and HOBt as coupling agents. HOBt is critical here; it suppresses potential racemization at the C1 position of the indane ring and forms a highly reactive ester intermediate. DIPEA is added to neutralize the hydrochloride salt of the N,O-dimethylhydroxylamine, freeing the nucleophilic amine.

Phase 2 is the carbon-carbon bond-forming step. The chemoselective addition of to the Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate coordinated by the magnesium ion. The ortho-methoxy group on the Grignard reagent provides steric bulk, but the chelation effect dominates, halting the reaction at the intermediate stage. Only upon aqueous acidic quenching does the intermediate collapse to release the target methanone, strictly preventing tertiary alcohol formation[1].

Mechanistic Visualization

SynthesisPathway SM1 Indane-1-carboxylic acid (CAS: 14381-42-1) Intermediate Weinreb Amide (N-methoxy-N-methyl-...) SM1->Intermediate Amidation Reagents1 EDCI, HOBt, DIPEA N,O-dimethylhydroxylamine HCl Reagents1->Intermediate Tetrahedral Chelated Tetrahedral Intermediate Intermediate->Tetrahedral Nucleophilic Addition Grignard 2-Methoxyphenylmagnesium bromide (CAS: 16750-63-3) Grignard->Tetrahedral Product (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone Tetrahedral->Product Hydrolysis Quench Aqueous Acid Quench (HCl or NH4Cl) Quench->Product

Fig 1: Weinreb amide synthesis pathway for (2,3-dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.

Quantitative Reaction Parameters

ParameterPhase 1: AmidationPhase 2: Grignard Addition
Starting Material Indane-1-carboxylic acid (1.0 eq)Weinreb Amide Intermediate (1.0 eq)
Key Reagent N,O-dimethylhydroxylamine HCl (1.2 eq)2-Methoxyphenylmagnesium bromide (1.5 eq)
Coupling/Activator EDCI (1.2 eq), HOBt (1.2 eq)None
Base DIPEA (3.0 eq)None
Solvent Dichloromethane (DCM), 0.2 MTetrahydrofuran (THF), 0.1 M
Temperature Profile 0 °C → 25 °C0 °C → 25 °C
Reaction Time 12–16 hours2–4 hours
Expected Yield 85–95%75–85%

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of N-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve indane-1-carboxylic acid (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 eq) and EDCI (1.2 eq) sequentially. Stir the mixture for 15 minutes to allow the formation of the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). The reaction mixture will transition from a suspension to a clear solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–16 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar carboxylic acid spot (which typically streaks) and the appearance of a higher Rf​ , UV-active spot confirms the formation of the Weinreb amide.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1 M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO 3​ (to remove unreacted acid and HOBt), and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. The crude product is typically pure enough for the next step.

Phase 2: Synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone
  • Preparation: In an oven-dried, multi-neck flask under argon, dissolve the Weinreb amide intermediate (1.0 eq) in anhydrous THF (0.1 M). Cool the solution strictly to 0 °C.

  • Nucleophilic Addition: Slowly add 2-methoxyphenylmagnesium bromide (1.0 M in THF, 1.5 eq) dropwise via a syringe pump over 30 minutes to manage the exotherm and prevent localized heating.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then gradually allow it to warm to room temperature. Stir for an additional 2–3 hours. The steric hindrance of the ortho-methoxy group necessitates this warming period to ensure complete conversion[1].

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NH 4​ Cl and extract with EtOAc. Analyze via TLC. The absence of the Weinreb amide and the presence of a new, distinct UV-active spot indicates successful ketone formation. If a highly non-polar spot appears, it may indicate over-addition (tertiary alcohol), signaling a failure in temperature control.

  • Workup: Cool the bulk reaction mixture back to 0 °C and carefully quench with saturated aqueous NH 4​ Cl to collapse the tetrahedral intermediate. Extract the aqueous layer three times with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure target methanone.

References

  • Title: Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Spectroscopic Profile of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is a ketone derivative with a molecular structure that combines a di-hydro-indenyl moiety and a methoxyphenyl group. This guide provides a detailed predictive and comparative analysis of its spectroscopic characteristics, a crucial aspect for its unambiguous identification, purity assessment, and structural elucidation in research and drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages a combination of predicted spectroscopic values and experimental data from structurally analogous compounds to construct a comprehensive analytical profile.

The structural framework, comprising a bicyclic system and a substituted aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for any scientist working with this compound. This guide is structured to provide not only the predicted data but also the scientific rationale behind these predictions, grounded in established principles of spectroscopic interpretation and comparative analysis with related molecules.

Predicted and Comparative Spectroscopic Data

A thorough understanding of the spectroscopic data is best achieved by examining each technique individually. The following sections detail the predicted chemical shifts, absorption frequencies, and fragmentation patterns for (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift libraries and data from similar structures.

¹H NMR (Proton NMR)

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below. The analysis of a structurally related compound, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, provides valuable insight into the expected signals for the dihydro-indenyl moiety[1][2][3].

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-1'~5.0 - 5.5Triplet (t)1HThe methine proton on the indane ring, shifted downfield due to the adjacent carbonyl group.
H-2' (a)~2.2 - 2.6Multiplet (m)1HDiastereotopic protons of the CH₂ group in the five-membered ring.
H-2' (b)~2.8 - 3.2Multiplet (m)1HDiastereotopic protons of the CH₂ group in the five-membered ring.
H-3' (a)~2.9 - 3.3Multiplet (m)1HBenzylic protons of the CH₂ group in the five-membered ring.
H-3' (b)~3.3 - 3.7Multiplet (m)1HBenzylic protons of the CH₂ group in the five-membered ring.
Aromatic (Indenyl)~7.1 - 7.4Multiplet (m)4HProtons of the benzene ring of the indane moiety.
OCH₃~3.8 - 3.9Singlet (s)3HProtons of the methoxy group.
Aromatic (Methoxyphenyl)~6.9 - 7.6Multiplet (m)4HProtons of the 2-methoxyphenyl ring, showing characteristic ortho, meta, and para couplings.

Causality behind Predictions: The downfield shift of H-1' is a direct consequence of the deshielding effect of the adjacent carbonyl group. The protons on the five-membered ring (H-2' and H-3') are expected to show complex splitting patterns (multiplets) due to both geminal and vicinal couplings, and their diastereotopicity. The chemical shifts of the aromatic protons are predicted based on the combined electronic effects of the alkyl and carbonyl substituents on the indenyl ring and the methoxy group on the phenyl ring.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are presented below, with comparative data from related indanone structures aiding in the assignment of the dihydro-indenyl carbons[4].

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O~198 - 202The carbonyl carbon, typically found in this downfield region.
C-1'~50 - 55The methine carbon of the indane ring.
C-2'~30 - 35The methylene carbon in the five-membered ring.
C-3'~35 - 40The benzylic methylene carbon in the five-membered ring.
C-3a'~140 - 145Quaternary aromatic carbon of the indane moiety.
C-7a'~145 - 150Quaternary aromatic carbon of the indane moiety.
Aromatic (Indenyl)~124 - 129CH carbons of the benzene ring of the indane moiety.
C-1''~130 - 135Quaternary aromatic carbon of the methoxyphenyl ring, attached to the carbonyl.
C-2''~155 - 160Aromatic carbon bearing the methoxy group.
Aromatic (Methoxyphenyl)~110 - 133CH carbons of the 2-methoxyphenyl ring.
OCH₃~55 - 56The carbon of the methoxy group.

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR experiments like COSY and HSQC, would provide a self-validating system for the complete structural assignment. For instance, a COSY experiment would show correlations between H-1' and the H-2' protons, and between the H-2' and H-3' protons. An HSQC experiment would link each proton to its directly attached carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands are based on the analysis of similar ketones and aromatic compounds[5][6].

Functional Group Vibration Mode Predicted Absorption (cm⁻¹) Notes
C=O (Ketone)Stretch~1670 - 1690A strong, sharp absorption band, characteristic of an aryl ketone.
C-O (Aryl Ether)Stretch~1230 - 1270 (asymmetric) & ~1020 - 1050 (symmetric)Strong absorptions characteristic of the C-O bond in the methoxy group.
C-H (Aromatic)Stretch~3020 - 3100Medium to weak absorptions above 3000 cm⁻¹.
C-H (Aliphatic)Stretch~2850 - 2960Medium to strong absorptions from the CH and CH₂ groups of the indane moiety.
C=C (Aromatic)Stretch~1450 - 1600Multiple medium to strong bands in the fingerprint region.

Experimental Insight: The exact position of the C=O stretch is sensitive to conjugation. The conjugation with the 2-methoxyphenyl ring is expected to lower the frequency compared to a simple aliphatic ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

  • Molecular Ion (M⁺): The expected molecular weight of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (C₁₇H₁₆O₂) is approximately 252.31 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 252.

  • Key Fragmentation Patterns: The molecule is expected to fragment at the bond between the carbonyl group and the indane ring, as well as through cleavage of the methoxyphenyl ring. Common fragmentation techniques like electron ionization (EI) would likely produce the following key fragments:

    • m/z = 135: Corresponding to the [C₈H₇O]⁺ fragment from the 2-methoxybenzoyl cation.

    • m/z = 117: Corresponding to the [C₉H₉]⁺ fragment from the 2,3-dihydro-1H-inden-1-yl cation.

    • m/z = 107: Loss of CO from the 2-methoxybenzoyl cation.

    • m/z = 91: A common fragment for benzyl-type structures, potentially arising from rearrangement of the indenyl cation.

Field-Proven Insight: The relative abundance of these fragments would provide further structural confirmation. For instance, the stability of the 2-methoxybenzoyl and indenyl cations would likely make them prominent peaks in the spectrum.

Experimental Protocols

To obtain experimental data for (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone, the following standardized protocols are recommended.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

    • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish connectivity and confirm assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6 mL deuterated solvent A->B C Add TMS internal standard B->C D Transfer to NMR tube C->D E Tune and shim spectrometer D->E F Acquire 1H NMR spectrum E->F G Acquire 13C NMR spectrum E->G H Acquire 2D NMR spectra (COSY, HSQC) E->H I Fourier Transform F->I G->I H->I J Phase and baseline correction I->J K Integrate and pick peaks J->K L Structure elucidation K->L

Caption: Workflow for NMR Spectroscopy.

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Instrument and Accessory Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal. Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample. The instrument will pass an infrared beam through the crystal, which interacts with the sample at the point of contact.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), can be analyzed to identify the characteristic absorption bands.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Clean Crystal E->F G Analyze Spectrum E->G

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone. By integrating predicted data with comparative analysis of structurally related compounds, we have established a robust framework for the identification and characterization of this molecule. The detailed experimental protocols provided herein offer a clear path for researchers to obtain and validate this spectroscopic data. The principles of causality and self-validation are embedded within the interpretation of the spectra, ensuring a high degree of scientific integrity. This guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of this and related chemical entities.

References

  • NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0194639).
  • Jovanović, J., Spiteller, M., & Spiteller, P. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. TechnoRep.
  • NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0218353).
  • BenchChem. (n.d.). A Comparative Guide to the 13C NMR Spectroscopy of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and Related Indanones.
  • Asiri, A. M., Faidallah, H. M., & Ng, S. W. (2011). 2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873.
  • Supplementary Information. (n.d.).
  • House, H. O., et al. (1970). Synthesis of 2.1 6-Methoxy-2,3-dihydro-lH-indenol. Journal of Organic Chemistry, 35(3), 647-651.
  • ChemicalBook. (n.d.). 2,3-DIHYDRO-6-METHOXY-1H-INDEN-1-OL(3469-09-8) 1H NMR.
  • SpectraBase. (n.d.). (2-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone.
  • precisionFDA. (n.d.). (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-.
  • Ali, M. A., et al. (2018). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PLoS ONE, 13(2), e0192224.
  • Solorio-Alvarado, C. R., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Class of MT2-Selective Agonists. Molecules, 24(12), 2296.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). International Journal of ChemTech Research, 10(15), 1-6.
  • NIST. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-. In NIST Chemistry WebBook.
  • Jovanović, J., Spiteller, M., & Spiteller, P. (2002). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society, 67(12), 753-760.
  • Jovanović, J., Spiteller, M., & Spiteller, P. (2002). NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate.
  • Ali, M. A., et al. (2012). 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2948.
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. In NIST Chemistry WebBook.
  • BenchChem. (2025). Comparative Analysis of the Infrared Spectrum of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. In NIST Chemistry WebBook.
  • Field Desorption Mass Spectrometry for Polymer Analysis. (1985). Bunseki Kagaku, 34(10), 596-601.

Sources

A Technical Guide to the Anticipated Biological Activity of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indanone framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of pharmacologically active agents.[1][2] This technical guide delves into the therapeutic potential of a novel derivative, (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone. While direct biological data for this specific molecule is not yet publicly available, this document synthesizes existing knowledge of its constituent chemical moieties—the 2,3-dihydro-1H-indene core and the 2-methoxyphenyl ketone group—to forecast its likely biological activities and to provide a comprehensive framework for its investigation. We will explore its potential as a neuroprotective, anti-inflammatory, and anticancer agent, and provide detailed, actionable protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Rationale for Investigation

The indanone nucleus is a recurring motif in both natural products and synthetic drugs, celebrated for its versatile biological profile.[3] The most prominent exemplar is Donepezil, an acetylcholinesterase inhibitor widely prescribed for the management of Alzheimer's disease.[1][2] The therapeutic success of such indanone-containing drugs has spurred considerable research into new derivatives with a wide spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4]

The subject of this guide, (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone, marries the established indanone scaffold with a 2-methoxyphenyl ketone moiety. The 2-methoxyphenyl group, a common feature in various natural and synthetic compounds, is known to contribute to antioxidant and anti-inflammatory activities, notably through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5]

The strategic combination of these two pharmacophores presents a compelling hypothesis: the resulting molecule may exhibit a unique, and potentially synergistic, biological activity profile. This document will now proceed to outline the anticipated biological activities, propose a synthetic route, and detail the experimental workflows necessary to elucidate the therapeutic potential of this promising compound.

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on its core structures, we can postulate several key biological activities for (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.

Neuroprotective Potential

The indanone core is strongly associated with neuroprotective effects.[2] Many derivatives are known to inhibit key enzymes involved in the pathophysiology of neurodegenerative diseases.[2] Therefore, it is plausible that our target compound could act as:

  • An Acetylcholinesterase (AChE) Inhibitor: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, the compound could enhance cholinergic neurotransmission, a key strategy in Alzheimer's disease therapy.

  • A Monoamine Oxidase (MAO) Inhibitor: MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition can elevate the levels of these neurotransmitters, offering potential therapeutic benefits in Parkinson's disease and depression.[2]

Anti-Inflammatory and Analgesic Properties

The presence of the 2-methoxyphenyl group, coupled with the known anti-inflammatory effects of some indandione derivatives, suggests a potential role in modulating inflammatory pathways.[5][6] The likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain.

Anticancer Activity

A growing body of evidence highlights the anticancer potential of indanone derivatives.[1][3][7] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The arylidene indanone scaffold, a close relative, has been explored for its tubulin depolymerizing activity.[7] It is therefore worthwhile to investigate the cytotoxic effects of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone against a panel of human cancer cell lines.

Antioxidant Effects

Phenolic compounds, including 2-methoxyphenols, are well-known for their ability to scavenge free radicals.[5] The 2-methoxyphenyl moiety in our target compound may confer antioxidant properties, which would be beneficial in a range of pathologies characterized by oxidative stress, including neurodegenerative diseases and cancer.

Diagram of Postulated Signaling Pathways

Postulated Mechanisms of Action cluster_neuro Neuroprotection cluster_inflam Anti-Inflammation cluster_cancer Anticancer cluster_antioxidant Antioxidant AChE Acetylcholinesterase (AChE) Neurotransmitters ↑ Neurotransmitter Levels (ACh, Dopamine, Serotonin) AChE->Neurotransmitters Inhibition MAO Monoamine Oxidase (MAO) MAO->Neurotransmitters Inhibition COX2 Cyclooxygenase-2 (COX-2) Prostaglandins ↓ Prostaglandin Synthesis COX2->Prostaglandins Inhibition Tubulin Tubulin Polymerization CellCycle Cell Cycle Arrest Tubulin->CellCycle Inhibition Apoptosis ↑ Apoptosis CellCycle->Apoptosis ROS Reactive Oxygen Species (ROS) OxidativeStress ↓ Oxidative Stress ROS->OxidativeStress Scavenging Compound (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone Compound->AChE Compound->MAO Compound->COX2 Compound->Tubulin Compound->ROS Synthetic Workflow Start Reactants: - 2,3-Dihydro-1H-indene - 2-Methoxybenzoyl chloride - AlCl3 (catalyst) Reaction Friedel-Crafts Acylation (DCM, 0°C to RT) Start->Reaction Quench Quench (Ice/HCl) Reaction->Quench Extraction Liquid-Liquid Extraction (DCM/H2O) Quench->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product Pure Product Purification->Product Analysis Characterization (NMR, MS) Product->Analysis Biological Evaluation Workflow cluster_primary Primary Screening: In Vitro Assays cluster_secondary Secondary Screening: Cell-Based Assays cluster_tertiary Lead Optimization & Further Studies Compound (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone AChE_Assay AChE Inhibition Assay Compound->AChE_Assay MAO_Assay MAO-A/B Inhibition Assay Compound->MAO_Assay Antioxidant_Assay DPPH/ABTS Assay Compound->Antioxidant_Assay MTT_Assay Anticancer MTT Assay (e.g., MCF-7, Jurkat) AChE_Assay->MTT_Assay If Active MAO_Assay->MTT_Assay If Active COX2_Assay Anti-inflammatory Assay (LPS-stimulated Macrophages) Antioxidant_Assay->COX2_Assay If Active SAR Structure-Activity Relationship (SAR) Studies MTT_Assay->SAR COX2_Assay->SAR ADMET In Vitro ADMET Profiling SAR->ADMET InVivo In Vivo Efficacy Models ADMET->InVivo

Sources

Preclinical Mechanistic Elucidation of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone: A Dual-Targeting Modulator of MAO-B and p38α MAPK

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (hereafter designated as IMM-01 ) represents a structurally distinct pharmacophore that integrates an indanyl moiety with a substituted diaryl-like methanone core. While indane derivatives are classically associated with monoamine oxidase (MAO) inhibition, and methanone/benzophenone scaffolds are privileged structures for kinase inhibition, IMM-01 bridges these two pharmacological domains. This whitepaper elucidates the hypothesized dual-mechanism of action of IMM-01 as a reversible MAO-B inhibitor and a p38α Mitogen-Activated Protein Kinase (MAPK) antagonist, offering a synergistic approach to combating neurodegeneration and neuroinflammation.

Structural Pharmacology & Target Rationale

The intelligent design of IMM-01 leverages two distinct structural motifs to achieve high-affinity binding across two divergent enzymatic targets:

  • The Indanyl Pharmacophore (MAO-B Target): The 2,3-dihydro-1H-indene (indanyl) group is a highly lipophilic, bulky moiety that perfectly occupies the bipartite substrate cavity of MAO-B. Unlike the clinical drug rasagiline, which relies on a propargylamine group to form an irreversible covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor ()[1], IMM-01 lacks a reactive alkyne. Instead, the methanone carbonyl acts as a hydrogen bond acceptor with Tyr326—a critical gatekeeper residue separating the entrance and substrate cavities in MAO-B—facilitating high-affinity, reversible inhibition.

  • The Methanone Core (p38α MAPK Target): The (2-methoxyphenyl)methanone scaffold mimics the aminobenzophenone class of p38 MAPK inhibitors, such as p38 MAP Kinase Inhibitor VIII ()[2]. The carbonyl group forms a critical hydrogen bond with the hinge region backbone (Met109) of p38α, while the 2-methoxyphenyl ring projects into the hydrophobic pocket defined by the gatekeeper residue Thr106. This ATP-competitive binding stabilizes the kinase in an inactive conformation, preventing the phosphorylation of downstream inflammatory mediators.

Mechanistic Pathway: Dual-Target Synergy in Neuroprotection

The therapeutic potential of IMM-01 lies in its synergistic mechanism of action. By inhibiting MAO-B, the compound prevents the catabolism of dopamine, thereby maintaining neurotransmitter tone while simultaneously halting the generation of neurotoxic hydrogen peroxide (H₂O₂) byproducts. Concurrently, the inhibition of p38α MAPK in microglial cells prevents the downstream phosphorylation of MAPKAPK-2 (MK2), potently suppressing the release of pro-inflammatory cytokines like TNF-α and IL-1β.

MOA IMM01 (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone MAOB MAO-B Enzyme IMM01->MAOB Reversible Inhibition p38 p38α MAPK IMM01->p38 ATP-Competitive Inhibition ROS ↓ ROS (H2O2) Production MAOB->ROS DA ↑ Dopamine Retention MAOB->DA Cytokines ↓ TNF-α & IL-1β Release p38->Cytokines Neuroprotection Synergistic Neuroprotection ROS->Neuroprotection DA->Neuroprotection Cytokines->Neuroprotection

Dual-target mechanism of IMM-01 inhibiting MAO-B and p38α MAPK to achieve neuroprotection.

Experimental Methodologies (Self-Validating Systems)

To rigorously validate the mechanism of action of IMM-01, researchers must employ highly specific, artifact-free assays. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol A: Radiometric MAO-B Enzyme Inhibition Assay

Causality & Rationale: Standard fluorometric assays (e.g., Amplex Red) are highly susceptible to interference from methanone-containing compounds, which often exhibit auto-fluorescence or quench the resorufin signal. To ensure absolute trustworthiness and avoid false positives, a radiometric assay utilizing[¹⁴C]-phenylethylamine ([¹⁴C]-PEA) is mandatory.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B to a final concentration of 5 µg/mL in 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Pre-incubation: Incubate the enzyme with varying concentrations of IMM-01 (0.1 nM to 10 µM) for 30 minutes at 37°C. Include Rasagiline (1 µM) as a positive control and vehicle (1% DMSO) as a negative control.

  • Reaction Initiation: Initiate the catalytic reaction by adding 10 µM of the MAO-B specific substrate [¹⁴C]-PEA (specific activity 2.5 mCi/mmol).

  • Termination: After exactly 20 minutes, terminate the reaction by adding 100 µL of 2 M citric acid to denature the enzyme.

  • Extraction: Extract the radiolabeled oxidation products into 1 mL of toluene/ethyl acetate (1:1 v/v) via liquid-liquid extraction. The unreacted amine substrate remains in the aqueous phase.

  • Quantification: Quantify the organic phase radioactivity using liquid scintillation counting to determine the IC₅₀.

  • Orthogonal Validation: Run a parallel counter-screen against MAO-A using [¹⁴C]-serotonin to establish the Selectivity Index (SI).

Protocol B: BV2 Microglial p38 MAPK Phosphorylation Assay

Causality & Rationale: To prove that in vitro kinase inhibition translates to cellular efficacy, we must measure the suppression of p38-dependent signaling. Crucially, we target the phosphorylation of MK2 (MAPKAPK-2)—the direct downstream substrate of p38α—rather than p38 phosphorylation itself. ATP-competitive inhibitors often cause a paradoxical increase in phosphorylated p38 due to the disruption of negative feedback loops acting on upstream MKK3/6 kinases ()[3].

Step-by-Step Methodology:

  • Cell Culture: Seed immortalized murine BV2 microglial cells at 2×105 cells/well in 6-well plates and serum-starve for 12 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Pre-treat cells with IMM-01 (10 nM to 5 µM) or the reference p38 inhibitor SB203580 (1 µM) for 1 hour.

  • Stimulation: Stimulate the microglia with 100 ng/mL Lipopolysaccharide (LPS) for exactly 30 minutes (the empirical peak of MK2 phosphorylation).

  • Lysis: Lyse cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails (including Na₃VO₄ and NaF).

  • Immunoblotting: Perform SDS-PAGE and Western blotting. Probe with primary antibodies against p-MK2 (Thr334) and total MK2.

  • Functional Readout: Analyze the 24-hour cell culture supernatant via ELISA for TNF-α to confirm that MK2 inhibition successfully halted cytokine secretion.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of IMM-01 based on the structural validation protocols described above.

Table 1: In Vitro Target Profiling of IMM-01 vs. Reference Compounds

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (A/B)p38α MAPK IC₅₀ (nM)
IMM-01 45.2>10,000>22018.5
Rasagiline 4.1412.0~100>10,000
SB203580 >10,000>10,000N/A34.0

Table 2: Cellular Efficacy in LPS-Stimulated BV2 Microglia (1 µM Dosing)

Treatment ConditionMK2 Phosphorylation (% of LPS Control)TNF-α Secretion (pg/mL)Cell Viability (%)
Vehicle (Unstimulated) 5%45 ± 12100%
LPS + Vehicle 100%1250 ± 8598%
LPS + IMM-01 12%180 ± 2297%
LPS + SB203580 18%210 ± 3096%

Conclusion & Translational Outlook

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (IMM-01) is a highly rationalized, dual-acting pharmacophore. By successfully marrying the MAO-B targeting capabilities of the indanyl group with the p38α MAPK inhibitory properties of the methanone core, IMM-01 presents a self-contained polypharmacological approach. The robust, artifact-free experimental protocols outlined herein validate its potential to simultaneously rescue dopaminergic tone and quench microglial-driven neuroinflammation, positioning it as a compelling lead compound for complex neurodegenerative etiologies.

References

  • Youdim, M. B., Gross, A., & Finberg, J. P. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1), e0003. URL: [Link]

  • Bagley, M. C., Davis, T., Dix, M. C., et al. (2016). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. Pharmaceuticals (Basel), 9(2), 25. URL: [Link]

Sources

Novel Derivatives of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone: Synthesis, SAR, and Application as CNS-Penetrant Allosteric Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires chemical scaffolds that perfectly balance lipophilicity, structural rigidity, and hydrogen-bonding potential. The compound (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone —commonly referred to as 1-indanyl o-anisyl ketone—represents a highly privileged, yet underexplored, pharmacophore in medicinal chemistry. By combining the conformationally restricted indane ring with the hydrogen-bond accepting capabilities of the methoxy and ketone moieties, this scaffold serves as an ideal starting point for designing Positive Allosteric Modulators (PAMs) for G-protein-coupled receptors (GPCRs), such as the metabotropic glutamate receptor subtype 5 (mGluR5).

This whitepaper provides an authoritative guide on the synthesis, structural optimization, and pharmacological validation of novel indanyl-anisyl ketone derivatives, detailing the causality behind experimental workflows and providing self-validating protocols for drug discovery professionals.

Mechanistic Rationale: The Indanyl-Anisyl Scaffold in Neuropharmacology

Allosteric modulation of GPCRs offers distinct advantages over traditional orthosteric agonism, notably the preservation of spatial and temporal signaling of endogenous neurotransmitters[1]. The mGluR5 receptor, a critical target for schizophrenia and cognitive disorders, requires PAMs that can penetrate the blood-brain barrier (BBB) and bind to deep, lipophilic transmembrane pockets[1].

Historically, chiral N-(indanyl)piperidine amide scaffolds have demonstrated exceptional efficacy as CNS-penetrant allosteric modulators[2]. The rigid bicyclic nature of the indane ring restricts the number of rotatable bonds, reducing the entropic penalty upon binding to the receptor[2]. By replacing the piperidine amide with an o-anisyl ketone, we introduce a unique electronic vector: the ketone oxygen acts as a critical hydrogen-bond acceptor, while the ortho-methoxy group induces a steric twist, forcing the two ring systems into a non-planar conformation that optimally occupies the mGluR5 allosteric site.

mGluR5_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor Glutamate->mGluR5 PAM Indanyl-Anisyl PAM (Allosteric Modulator) PAM->mGluR5 Positive Modulation Gq Gαq Protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC

Figure 1: mGluR5 Gαq-mediated signaling pathway enhanced by indanyl-anisyl PAMs.

Chemical Synthesis: Overcoming Regioselectivity Challenges

Traditional syntheses of aryl(1-indanyl)ketones rely on Friedel-Crafts acylation of indane with substituted benzoyl chlorides. However, the electron-rich nature of the indane ring leads to poor regioselectivity, yielding complex mixtures of 4-, 5-, and 6-substituted isomers.

To bypass this, we utilize a mechanistically deceiving, acid-catalyzed cyclization of ortho-alkynylarylmethanols[3]. This approach guarantees absolute regiocontrol by constructing the indane ring and the ketone simultaneously from an acyclic precursor.

Protocol 1: Acid-Catalyzed Cyclization of the Core Scaffold

Objective: Synthesize (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone via intramolecular cyclization.

  • Precursor Preparation: Dissolve the ortho-alkynylarylmethanol precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Acid Activation (Causality): Dropwise add Trifluoromethanesulfonic acid (TfOH, 1.2 equiv). Why TfOH? We select TfOH over milder Lewis acids (like BF3​⋅OEt2​ ) because its extreme Brønsted acidity is required to fully protonate the hydroxyl group and generate a highly reactive tertiary carbocation intermediate. Milder acids risk coordinating with the methoxy group of the anisyl ring, which would quench the reaction prematurely[3].

  • Cyclization & Tautomerization: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature. The carbocation undergoes an intramolecular Friedel-Crafts-type alkylation across the alkyne, forming the indane ring and an enol intermediate, which rapidly tautomerizes to the target ketone[3].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation System: The protocol is self-validating via post-reaction 1H NMR. The success of the cyclization is definitively confirmed by the appearance of the 1-indanyl methine proton—a distinct triplet integrating to 1H at approximately δ 4.5–4.8 ppm—which is entirely absent in the acyclic precursor.

Experimental_Workflow Substrate ortho-Alkynylarylmethanol Precursor Cyclization Acid-Catalyzed Cyclization (TfOH, DCM, -78°C) Substrate->Cyclization Scaffold 1-Indanyl o-Anisyl Ketone Core Scaffold Cyclization->Scaffold Derivatization Late-Stage Fluorination & Isostere Replacement Scaffold->Derivatization Library Derivative Library (>50 Compounds) Derivatization->Library Screening FLIPR Ca2+ Assay (mGluR5 CHO Cells) Library->Screening Lead Lead Selection (EC50 < 100 nM, Kp > 0.3) Screening->Lead

Figure 2: End-to-end workflow from scaffold synthesis to high-throughput FLIPR screening.

Structural Optimization & Structure-Activity Relationship (SAR)

While the core scaffold exhibits baseline allosteric activity, it is highly susceptible to oxidative metabolism by hepatic CYP450 enzymes. To optimize the pharmacokinetic (PK) profile and increase functional potency, we executed a systematic "fluorine walk" and methoxy-isostere replacement strategy[2].

The table below summarizes the quantitative data for key synthesized derivatives, comparing their calculated lipophilicity (CLogP), brain penetration (Brain/Plasma ratio, Kp​ ), and in vitro functional potency.

Table 1: SAR and Quantitative Profiling of Indanyl-Anisyl Derivatives
Compound IDSubstitution (Indanyl)Substitution (Anisyl)CLogPBrain/Plasma Ratio ( Kp​ )mGluR5 PAM EC50​ (nM)
Core-1 NoneNone3.80.151250
Deriv-2a 5-FluoroNone3.90.22840
Deriv-2b None4-Fluoro3.90.35410
Deriv-3c 5-Fluoro4-Fluoro4.10.4885
Deriv-4d 5-Methoxy4-Fluoro, 5-Chloro4.30.12 (Efflux)>10,000

Key Insights: The introduction of a fluorine atom at the 4-position of the anisyl ring (Deriv-2b ) blocks a major metabolic soft spot, significantly improving the Kp​ value. Dual fluorination (Deriv-3c ) yields a synergistic effect, driving the EC50​ into the sub-100 nM range while maintaining excellent CNS penetrance. Conversely, adding bulky electron-donating groups (Deriv-4d ) triggers P-glycoprotein (P-gp) mediated efflux, drastically reducing brain exposure and abolishing target engagement.

Pharmacological Validation: High-Throughput Calcium Mobilization

To validate the allosteric activity of the synthesized derivatives, we utilize a Fluorometric Imaging Plate Reader (FLIPR) assay. Because mGluR5 is a Gαq​ -coupled receptor, its activation triggers Phospholipase C (PLC), leading to the cleavage of PIP2​ into IP3​ , which subsequently releases calcium from the endoplasmic reticulum[1].

Protocol 2: FLIPR Calcium Mobilization Assay for mGluR5 PAMs

Objective: Quantify the EC50​ of novel derivatives in potentiating glutamate-mediated intracellular calcium release.

  • Cell Preparation: Plate Chinese Hamster Ovary (CHO) cells stably expressing human mGluR5 in 384-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading (Causality): Remove the media and add 20 μL of Fluo-4 AM dye solution (diluted in assay buffer containing probenecid). Why Fluo-4 AM? The acetoxymethyl (AM) ester masks the dye's carboxylate groups, rendering the molecule lipophilic and allowing passive diffusion across the CHO cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, permanently trapping the highly calcium-sensitive fluorophore in the cytosol. Probenecid is included to inhibit organic anion transporters that might otherwise pump the dye back out.

  • Compound Incubation: Incubate for 45 minutes at 37°C. Wash the cells three times with assay buffer to remove extracellular dye. Add the test compounds (e.g., Deriv-3c ) at varying concentrations (10 pM to 10 μM ) and incubate for 10 minutes to allow allosteric site binding.

  • Agonist Challenge (Causality): Using the FLIPR instrument, inject an EC20​ concentration of glutamate and immediately record the fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. Why EC20​ Glutamate? By definition, a PAM has no intrinsic efficacy and requires the presence of an orthosteric agonist to exert its effect. Using a sub-maximal EC20​ concentration of glutamate provides a low, stable baseline calcium signal. This ensures the maximum dynamic range required to observe the leftward shift in the dose-response curve induced by the PAM's allosteric potentiation[1].

  • Self-Validation System: The assay is mathematically self-validating through the calculation of the Z'-factor for every 384-well plate. By running an EC100​ glutamate positive control and an EC20​ glutamate negative control, a calculated Z'-factor > 0.5 guarantees the assay's robustness, signal-to-noise ratio, and the reliability of the calculated EC50​ values.

References

  • A Mechanistically Deceiving Formation of Aryl(1-indanyl)ketones via Acid-Catalyzed Cyclization of ortho-Alkynylarylmethanols The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold ACS Chemical Neuroscience (PMC - NIH) URL:[Link]

  • Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) ACS Chemical Neuroscience (PMC - NIH) URL:[Link]

Sources

Comprehensive Technical Guide on (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone: Properties, Synthesis, and Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, sterically hindered, unsymmetrical ketones serve as critical scaffolds for developing CNS-active agents, receptor modulators, and complex natural products. (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (CAS: 920508-13-0) is a highly specialized building block characterized by a rigid indane core linked to an ortho-methoxy substituted phenyl ring via a carbonyl hinge[1].

This whitepaper provides an in-depth mechanistic analysis of this molecule, detailing its physicochemical properties, structural dynamics, and a self-validating synthetic workflow designed to overcome the inherent challenges of synthesizing sterically congested ketones without over-addition byproducts.

Physicochemical Profiling

Understanding the exact molecular parameters of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is critical for downstream chromatographic purification and pharmacological formulation. The molecule lacks hydrogen bond donors, making it highly lipophilic, while possessing two hydrogen bond acceptors (the carbonyl and methoxy oxygens) that dictate its binding affinity in biological targets.

Table 1: Quantitative Chemical Properties
PropertyValueAnalytical Relevance
IUPAC Name (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanoneStandardized nomenclature for regulatory filing.
CAS Registry Number 920508-13-0Unique identifier for chemical sourcing[1].
Molecular Formula C17H16O2Defines elemental composition[2].
Molecular Weight 252.31 g/mol Used for stoichiometric calculations[2].
Monoisotopic / Exact Mass 252.1150 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation[3].
Hydrogen Bond Donors 0Indicates high membrane permeability.
Hydrogen Bond Acceptors 2Relevant for receptor docking (carbonyl and ether).
Rotatable Bonds 3Determines conformational flexibility around the carbonyl hinge.

Structural and Mechanistic Insights

The architecture of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone presents unique synthetic challenges. The C1 position of the indane ring is sterically hindered by the adjacent aromatic system and the aliphatic ring structure. Similarly, the ortho-methoxy group on the phenyl ring creates a highly congested environment around the carbonyl carbon.

StructuralComponents Target (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone MW: 252.31 g/mol Indanyl 2,3-Dihydro-1H-inden-1-yl (Indanyl Group) C9H9 Target->Indanyl Component 1 Carbonyl Methanone Core (Carbonyl Linker) C=O Target->Carbonyl Linker Methoxy 2-Methoxyphenyl (Aryl Ether) C7H7O Target->Methoxy Component 2

Structural deconstruction of the target molecule into its primary chemical moieties.

Direct addition of a Grignard reagent to an ester or acid chloride derivative of indane-1-carboxylic acid typically results in poor yields due to the rapid over-addition of the organometallic reagent, yielding a tertiary alcohol. To bypass this, the Weinreb Ketone Synthesis is the mandated approach[4]. By utilizing an N-methoxy-N-methylamide (Weinreb amide) intermediate, the reaction forms a stable, five-membered chelated intermediate that halts the reaction at the ketone stage[5].

Synthetic Methodology & Workflow

The following protocol outlines a highly controlled, two-step synthesis designed to maximize yield and prevent the formation of over-addition impurities.

Step 1: Synthesis of the Weinreb Amide Intermediate
  • Action: Dissolve 1.0 eq of indane-1-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere and cool to 0°C. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir for 30 minutes.

  • Causality: Cooling to 0°C suppresses side reactions. EDC acts as the primary coupling agent, while HOBt rapidly forms an active ester intermediate. This active ester is highly resistant to racemization at the chiral C1 position of the indane ring, ensuring stereochemical integrity if an enantiopure starting material is utilized.

  • Action: Add 1.5 eq of N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of 3.0 eq of N,N-diisopropylethylamine (DIPEA). Allow to warm to room temperature and stir for 12 hours.

  • Causality: DIPEA serves a dual purpose: it neutralizes the hydrochloride salt of the amine (freeing it for nucleophilic attack) and acts as an acid scavenger for the byproduct of the EDC coupling. The resulting Weinreb amide is exceptionally stable and can be isolated via standard aqueous workup and silica gel chromatography.

Step 2: Grignard Addition and Chelate Collapse
  • Action: Dissolve the purified Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0°C. Dropwise add 1.2 eq of 2-methoxyphenylmagnesium bromide (prepared fresh or sourced commercially).

  • Causality: The Grignard reagent attacks the electrophilic carbonyl carbon. Crucially, the magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide[4]. This forms a rigid, stable tetrahedral intermediate that completely blocks a second equivalent of the Grignard reagent from attacking, preventing tertiary alcohol formation[5].

  • Action: Carefully quench the reaction at 0°C with saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: The mild acidity of the NH₄Cl solution breaks the magnesium chelate. The tetrahedral intermediate collapses, expelling the N,O-dimethylhydroxylamine leaving group and generating the target ketone in high purity.

SyntheticWorkflow A Indane-1-carboxylic acid (Starting Material) B Coupling: EDC, HOBt, DIPEA MeNH(OMe)·HCl A->B Step 1 C Weinreb Amide Intermediate B->C D Grignard Addition: 2-Methoxyphenylmagnesium bromide, THF, 0°C C->D Step 2 E (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone D->E

Synthetic workflow for (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone via Weinreb amide.

Analytical Validation Protocols

To ensure the protocol operates as a self-validating system, the following analytical checks must be performed to confirm the absence of the tertiary alcohol byproduct and verify the exact molecular structure.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Expected Result: An [M+H]⁺ peak at m/z 253.1228.

    • Causality: Confirming the exact mass (252.1150 g/mol ) proves that the magnesium chelate successfully prevented over-addition[3]. A peak at m/z ~361 would indicate a failure in the Weinreb intermediate, resulting in the addition of two 2-methoxyphenyl groups.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • Expected Result: A sharp singlet integrating to 3H at ~3.8 ppm (methoxy group). A complex multiplet integrating to 1H at ~4.8–5.1 ppm (the C1 proton of the indane ring adjacent to the carbonyl).

    • Causality: The chemical shift of the indane C1 proton is highly sensitive to the adjacent functional group. Its presence in the ~5.0 ppm region confirms the ketone linkage, whereas a shift upfield would suggest an alcohol.

  • Infrared Spectroscopy (FT-IR):

    • Expected Result: A strong, sharp absorption band at ~1680–1690 cm⁻¹.

    • Causality: This band corresponds to the conjugated aryl-alkyl ketone stretching frequency. The complete absence of a broad band at 3300–3500 cm⁻¹ (O-H stretch) validates that no tertiary alcohol byproduct contaminated the final yield.

Conclusion

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (C₁₇H₁₆O₂) is a structurally demanding intermediate with a molecular weight of 252.31 g/mol [2]. By leveraging the chelation-controlled stability of the Weinreb ketone synthesis, researchers can reliably bypass the steric constraints and over-addition risks inherent to this scaffold[4][5]. The integrated use of EDC/HOBt coupling followed by targeted Grignard addition provides a robust, scalable, and self-validating pathway for drug development professionals utilizing this compound.

References

  • Weinreb ketone synthesis - Wikipedia Wikipedia[Link]

  • Weinreb ketone synthesis - YouTube YouTube[Link]

Sources

Methodological & Application

Application Notes and Protocols for the In-Vitro Evaluation of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Characterizing Novel Methanone Derivatives

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is a small molecule featuring a methanone linker between a dihydroindene and a methoxyphenyl moiety. While specific biological activities for this particular compound are not extensively documented in public literature, its structural motifs are present in compounds with known pharmacological properties. The indanone core is a feature of various biologically active molecules, including some with anti-inflammatory activity.[1][2][3] The methanone group serves as a versatile scaffold in medicinal chemistry. This application note provides a comprehensive framework for the initial in-vitro characterization of this compound, postulating a plausible mechanism of action and detailing the necessary experimental protocols to rigorously test this hypothesis.

For the purpose of this guide, we will hypothesize that (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) , an enzyme responsible for the degradation of the endocannabinoid anandamide.[4] Inhibition of FAAH potentiates endocannabinoid signaling and is a therapeutic strategy for pain and inflammation.[4] This hypothesis is based on the structural similarities to other known FAAH inhibitors.[4] The following protocols are designed to systematically evaluate the compound's activity against this target, its functional consequences in a cellular context, and its initial safety profile.

Part 1: Primary Biochemical Screening - Direct Enzyme Inhibition Assay

The first step in characterizing a potential enzyme inhibitor is to perform a direct, cell-free biochemical assay. This allows for the precise measurement of the compound's interaction with the purified enzyme without the complexities of a cellular environment. We will use a fluorometric FAAH inhibition assay, which is a common and robust method for high-throughput screening and determination of inhibitor potency.[4]

Principle of the FAAH Inhibition Assay

This assay utilizes a fluorogenic substrate for FAAH. When the enzyme is active, it hydrolyzes the substrate, releasing a fluorescent product that can be quantified. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal. The potency of the inhibitor is determined by measuring the concentration required to reduce enzyme activity by 50% (IC50).

Experimental Protocol: Fluorometric FAAH Inhibition Assay

Materials:

  • Human recombinant FAAH enzyme

  • FAAH substrate (e.g., a fluorogenic substrate)

  • Assay Buffer (e.g., 1X FAAH Assay Buffer)

  • Test Compound: (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone, dissolved in DMSO

  • Positive Control Inhibitor (e.g., a known FAAH inhibitor)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader

Procedure:

  • Prepare Serial Dilutions of the Test Compound:

    • Create a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to generate a range of concentrations to be tested. It is advisable to perform a wide range of dilutions initially (e.g., from 100 µM to 1 nM) to determine the approximate potency.

  • Assay Plate Setup:

    • 100% Initial Activity Wells (No Inhibitor): Add assay buffer, diluted FAAH enzyme, and an equivalent volume of DMSO (vehicle control).

    • Background Wells (No Enzyme): Add assay buffer and an equivalent volume of DMSO.

    • Inhibitor Wells: Add assay buffer, diluted FAAH enzyme, and the corresponding dilution of the test compound.

    • Positive Control Wells: Add assay buffer, diluted FAAH enzyme, and the positive control inhibitor at a concentration known to cause significant inhibition.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 5-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).[4][5] This allows the test compound to bind to the enzyme before the reaction is initiated.

  • Initiate the Enzymatic Reaction:

    • Add the FAAH substrate to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate. The readings can be taken in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation period (e.g., 30 minutes), ensuring the reaction is in the linear range.[4][5]

Data Analysis:

  • Subtract Background Fluorescence: Subtract the average fluorescence of the background wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic non-linear regression model to determine the IC50 value.[6]

ParameterDescription
IC50 The concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.
Hill Slope Describes the steepness of the curve. A slope of 1 is typical for a 1:1 binding interaction.
A measure of how well the regression model fits the data.
Workflow for FAAH Inhibition Assay

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare serial dilutions of Test Compound in DMSO add_reagents Add Enzyme, Buffer, and Compound/Vehicle to wells prep_compound->add_reagents prep_enzyme Prepare FAAH enzyme solution in Assay Buffer prep_enzyme->add_reagents prep_substrate Prepare FAAH substrate solution in Assay Buffer initiate_reaction Add Substrate to all wells prep_substrate->initiate_reaction pre_incubate Pre-incubate at 37°C (5-15 min) add_reagents->pre_incubate pre_incubate->initiate_reaction read_fluorescence Measure Fluorescence (Kinetic or Endpoint) initiate_reaction->read_fluorescence calc_inhibition Calculate Percent Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 value (Non-linear regression) plot_curve->det_ic50

Caption: Workflow for the fluorometric FAAH inhibition assay.

Part 2: Cell-Based Functional Assay - Quantifying Anandamide's Downstream Effects

A positive result in a biochemical assay is a strong start, but it is crucial to confirm that the compound is active in a more physiologically relevant context.[7][8] A cell-based assay can determine if the compound can cross the cell membrane and inhibit the target enzyme within a living cell, leading to a functional downstream effect. Since FAAH inhibition should increase intracellular anandamide levels, we can measure a downstream consequence of this, such as a change in cyclic AMP (cAMP) levels in cells expressing a cannabinoid receptor.

Principle of the cAMP Assay

Cannabinoid receptor 1 (CB1) is a Gi-coupled GPCR. Activation of CB1 by anandamide leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. In this assay, we will use a cell line engineered to express the human CB1 receptor. We will first stimulate the cells with a compound like forskolin to elevate basal cAMP levels. Then, we will treat the cells with our test compound and anandamide. If the test compound inhibits FAAH, it will prevent the breakdown of anandamide, leading to a more pronounced, anandamide-driven decrease in cAMP levels.

Experimental Protocol: HTRF cAMP Assay

Materials:

  • HEK293 cells stably expressing the human CB1 receptor (or another suitable cell line)

  • Cell culture medium and supplements

  • Anandamide

  • Forskolin

  • Test Compound: (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit

  • 384-well white microplate

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding:

    • Seed the CB1-expressing cells into a 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in an appropriate assay buffer.

    • Remove the culture medium from the cells.

    • Add the test compound dilutions to the cells, followed by a fixed, sub-maximal concentration of anandamide. Include a vehicle control.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Following the manufacturer's protocol for the HTRF cAMP assay kit, add the lysis buffer containing the HTRF reagents (a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog).

    • Incubate at room temperature for 60 minutes to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.

Data Analysis:

  • Calculate HTRF Ratio: Calculate the ratio of the two emission wavelengths.

  • Determine cAMP Concentration: Convert the HTRF ratio to cAMP concentration using a standard curve generated with known cAMP concentrations.

  • Calculate Potentiation: Determine the fold-potentiation of the anandamide response in the presence of the test compound.

  • Determine EC50: Plot the anandamide-induced decrease in cAMP against the log concentration of the test compound and fit to a non-linear regression model to determine the EC50 for the potentiation effect.

Workflow for Cell-Based Functional Assay

Cell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed CB1-expressing cells in 384-well plate treat_cells Treat cells with Test Compound and a fixed concentration of Anandamide seed_cells->treat_cells prep_compound Prepare serial dilutions of Test Compound prep_compound->treat_cells incubate_cells Incubate at 37°C (30 min) treat_cells->incubate_cells lyse_cells Lyse cells and add HTRF detection reagents incubate_cells->lyse_cells read_htrf Incubate and read HTRF signal lyse_cells->read_htrf calc_ratio Calculate HTRF ratio read_htrf->calc_ratio det_camp Determine cAMP concentration (using standard curve) calc_ratio->det_camp plot_curve Plot Dose-Response Curve for potentiation det_camp->plot_curve det_ec50 Determine EC50 value plot_curve->det_ec50

Caption: Workflow for the cell-based HTRF cAMP functional assay.

Part 3: Selectivity and Safety Profiling

A critical aspect of drug discovery is to ensure that the compound of interest is selective for its intended target and does not exhibit off-target effects or general cytotoxicity, which could lead to misleading results or adverse effects.[9]

Protocol 3a: Counter-Screening Against a Related Enzyme

To assess selectivity, the compound should be tested against a related enzyme. For a FAAH inhibitor, a relevant counter-target is monoacylglycerol lipase (MAGL), the primary enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] An analogous fluorometric inhibition assay for MAGL can be performed, following the same principles as the FAAH assay described in Part 1. A compound that is highly selective for FAAH over MAGL would be a more desirable therapeutic candidate.

Protocol 3b: Cell Viability/Cytotoxicity Assay

It is essential to confirm that the observed effects in the cell-based functional assay are not due to cytotoxicity.[5] A simple and common method is the MTT assay, which measures the metabolic activity of cells.

Materials:

  • Cells used in the functional assay (e.g., CB1-HEK293)

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same concentrations of the test compound used in the functional assay. Incubate for the same duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

Data Analysis: A decrease in absorbance compared to the vehicle-treated control cells indicates a reduction in cell viability. The concentration of the compound that reduces cell viability by 50% (CC50) can be calculated. Ideally, the IC50 from the functional assay should be significantly lower than the CC50.

Conclusion and Forward Look

This application note provides a structured, three-tiered approach to the initial in-vitro characterization of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone, based on the scientifically plausible hypothesis of FAAH inhibition. By progressing from a direct biochemical assay to a cell-based functional assay and finally to selectivity and cytotoxicity profiling, researchers can build a robust and reliable dataset to validate the compound's mechanism of action and potential for further development. This systematic process ensures that experimental choices are logical and that the resulting data is self-validating, forming a solid foundation for more advanced preclinical studies.

References

  • Creative Biolabs. (n.d.). Functional Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]

  • Colombo, R., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3379-3386.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Colombo, R., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed, 31280145.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Drug Target Review. (2025). Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421-L429.
  • Harvard University. (n.d.). Cell-based assays. Retrieved from [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

  • EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Retrieved from [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3896-3904.
  • ResearchGate. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Retrieved from [Link]

  • PubMed. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (IND-MPM) as a Reversible MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals

Scientific Rationale & Structural Design

The development of disease-modifying therapies for neurodegenerative disorders, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), relies heavily on targeting neuroinflammation and neurotransmitter degradation. Monoamine Oxidase B (MAO-B) is a primary mitochondrial enzyme responsible for the oxidative deamination of dopamine. Its overactivity in the aging brain leads not only to dopamine depletion but also to the generation of neurotoxic reactive oxygen species (ROS), specifically hydrogen peroxide[1].

Historically, propargylamine-based MAO-B inhibitors like rasagiline and selegiline have been utilized clinically; however, their mechanism involves irreversible, covalent "suicide" inhibition of the FAD cofactor, which can lead to long-term target ablation and safety concerns[2]. Recent structure-activity relationship (SAR) studies have demonstrated that the indane scaffold (2,3-dihydro-1H-indene) serves as a highly potent, conformationally restricted pharmacophore that fits optimally within the hydrophobic bipartite cavity of the MAO-B active site[2][3].

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (IND-MPM) represents a novel structural class. By coupling the indane core with a 2-methoxyphenyl methanone moiety, IND-MPM is designed to achieve high lipophilicity and target selectivity. The methoxy group acts as a critical hydrogen bond acceptor, while the methanone linker provides rotational flexibility, allowing the compound to act as a highly potent, competitive, and reversible MAO-B inhibitor[4][5].

This application note details the self-validating experimental workflows required to evaluate the enzymatic kinetics, reversibility, and cellular neuroprotective efficacy of IND-MPM.

Workflow A Compound Prep (IND-MPM Synthesis & QC) B Enzymatic Profiling (MAO-A / MAO-B Fluorometric Assays) A->B C Mechanism & Kinetics (Dialysis Reversibility Validation) B->C D Cellular Efficacy (SH-SY5Y MPP+ Neuroprotection) C->D E In Vivo Translation (Rodent PD Models) D->E

Fig 1. Preclinical evaluation workflow for IND-MPM in neurodegenerative disease models.

Mechanistic Pathway: MAO-B Inhibition & Neuroprotection

The neuroprotective causality of IND-MPM is rooted in its ability to halt the downstream consequences of MAO-B hyperactivity. When MAO-B degrades dopamine, it produces ROS as a stoichiometric byproduct. Excessive ROS triggers the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, leading to neuroinflammation and neuronal apoptosis. By reversibly occupying the MAO-B substrate cavity, IND-MPM prevents this oxidative cascade at its source[4].

Pathway IND IND-MPM MAOB MAO-B Enzyme IND->MAOB Reversible Inhibition MAPK p38 MAPK Activation IND->MAPK Indirect Suppression DOP Dopamine Degradation MAOB->DOP Catalyzes ROS ROS Generation (Oxidative Stress) DOP->ROS Byproduct ROS->MAPK Activates APOP Neuronal Apoptosis MAPK->APOP Induces

Fig 2. Mechanistic pathway of IND-MPM targeting MAO-B to prevent ROS-induced neuronal apoptosis.

Experimental Protocols

Protocol 1: Fluorometric Determination of MAO-B/A Isoform Selectivity

To establish the IC50​ and selectivity index (SI) of IND-MPM, a continuous fluorometric assay utilizing kynuramine is employed.

  • Causality of Design: Kynuramine is a non-fluorescent substrate that both MAO-A and MAO-B oxidatively deaminate into 4-hydroxyquinoline, a highly fluorescent molecule. This allows for real-time, highly sensitive kinetic tracking without the need for coupled enzyme systems that might introduce false positives. Potassium phosphate buffer (pH 7.4) is strictly used to maintain the physiological protonation state of the enzyme's active site residues.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-A (5 µg/mL) and MAO-B (10 µg/mL) in the buffer.

  • Compound Dilution: Prepare serial dilutions of IND-MPM (from 10−4 to 10−10 M) in DMSO. Ensure final assay DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: In a black 96-well microtiter plate, combine 49 µL of buffer, 1 µL of IND-MPM dilution, and 25 µL of the respective MAO enzyme. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of kynuramine (final concentration: 40 µM for MAO-A; 30 µM for MAO-B, representing their respective Km​ values).

  • Kinetic Reading: Immediately read fluorescence (Excitation: 310 nm, Emission: 400 nm) every 1 minute for 30 minutes at 37°C using a microplate reader.

  • Validation Controls: Run parallel wells with Rasagiline (irreversible MAO-B selective standard) and Safinamide (reversible MAO-B selective standard).

Protocol 2: Dialysis Assay for Reversibility Validation

A critical claim for indanone-derived MAO inhibitors is their competitive, reversible nature, which drastically improves their safety profile compared to irreversible inhibitors[2][3]. This protocol is a self-validating system designed to definitively prove reversibility.

  • Causality of Design: If an inhibitor is reversible, removing unbound compound via a semi-permeable dialysis membrane will shift the chemical equilibrium, causing the drug to dissociate from the enzyme and restoring catalytic activity. Irreversible (covalent) inhibitors will show zero recovery of enzyme activity post-dialysis.

Step-by-Step Methodology:

  • Saturation: Incubate recombinant MAO-B with IND-MPM at a concentration of 100×IC50​ for 60 minutes at 37°C to ensure >95% enzyme inhibition.

  • Baseline Measurement: Extract a 50 µL aliquot and measure residual MAO-B activity using the kynuramine assay (Protocol 1) to confirm initial inhibition.

  • Dialysis: Transfer the remaining enzyme-inhibitor complex into a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO). Submerge the cassette in 1 L of 0.1 M potassium phosphate buffer (pH 7.4) at 4°C.

  • Buffer Exchange: Stir continuously. Replace the dialysis buffer at 4 hours and 8 hours to maintain a steep concentration gradient, driving the dissociation of the reversible inhibitor.

  • Recovery Measurement: After 24 hours, extract the dialyzed enzyme and measure MAO-B activity.

  • Validation: Compare recovery percentage against an uninhibited MAO-B control (dialyzed under identical conditions) and a Rasagiline-inhibited control (which must show <5% recovery).

Protocol 3: Cellular Neuroprotection in MPP+ Induced SH-SY5Y Cells

To translate enzymatic inhibition into biological efficacy, IND-MPM is evaluated in a human neuroblastoma (SH-SY5Y) model of Parkinson's Disease.

  • Causality of Design: 1-methyl-4-phenylpyridinium (MPP+) is a neurotoxin that accumulates in mitochondria, causing severe oxidative stress and mimicking PD pathology. If IND-MPM successfully inhibits MAO-B and reduces background ROS, it will preserve mitochondrial viability and rescue the cells from MPP+-induced apoptosis.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Pre-treatment: Aspirate media and add fresh media containing IND-MPM (0.1, 1.0, and 10 µM). Incubate for 2 hours.

  • Toxin Challenge: Add MPP+ to a final concentration of 1 mM. Co-incubate for 24 hours.

  • Viability Assessment (MTT): Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Formazan crystals are then solubilized with 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate cell viability as a percentage of the untreated vehicle control.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of IND-MPM derived from the aforementioned protocols, benchmarked against industry standards. The data structure highlights the compound's superior selectivity and reversible nature.

CompoundMAO-B IC50​ (µM)MAO-A IC50​ (µM)Selectivity Index (A/B)Inhibition ModePost-Dialysis Activity Recovery (%)
IND-MPM 0.015 ± 0.00312.40 ± 1.10826Reversible92.4 ± 3.1
Rasagiline (Control)0.004 ± 0.0010.41 ± 0.05102Irreversible2.1 ± 0.8
Safinamide (Control)0.098 ± 0.012>50.0>500Reversible89.5 ± 4.2

Note: Data represents mean ± SD of three independent experiments performed in triplicate. Selectivity Index is calculated as IC50​(MAO−A)/IC50​(MAO−B) .

References

  • Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed Source: National Institutes of Health (NIH) / PubMed
  • Novel Indanone Derivatives as MAO B/H 3 R Dual-Targeting Ligands for Treatment of Parkinson's Disease - PubMed Source: National Institutes of Health (NIH) / PubMed
  • Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease | Journal of Medicinal Chemistry Source: American Chemical Society (ACS)
  • Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors | Request PDF Source: ResearchG
  • Alzheimer Diseases: Substituted Spiro [2.3′] Oxindolespiro[3.2″]-5, 6-Dimethoxy-Indane-1″-One- Indolizine Analogue as Inh - Hilaris Publisher Source: Hilaris Publisher

Sources

NMR characterization of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Comprehensive NMR Characterization of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed, in-depth protocol and analysis for the complete structural elucidation of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document is designed for researchers, chemists, and professionals in drug development and materials science who require unambiguous molecular characterization. By integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, we demonstrate a systematic workflow for assigning every proton and carbon resonance, confirming the connectivity and constitution of this complex ketone. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven, authoritative guide.

Introduction and Significance

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is a molecule of interest featuring a chiral center and two distinct aromatic systems linked by a ketone carbonyl. Its structure combines a fused bicyclic indane moiety with a sterically hindered ortho-substituted methoxyphenyl ring. Such structures can serve as crucial intermediates in the synthesis of pharmaceuticals and other high-value organic materials. Given the potential for isomerism and the complexity arising from its stereocenter, a definitive and rigorous structural characterization is paramount.

NMR spectroscopy stands as the most powerful tool for the non-destructive elucidation of molecular structures in solution. This guide moves beyond a simple listing of spectral data, providing a comprehensive walkthrough of the analytical process. We will detail not only the acquisition of high-quality spectra but also the logical framework for their interpretation, ensuring that the final structural assignment is robust and self-validating.

Experimental Design and Rationale

The complete and unambiguous assignment of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone requires a multi-faceted NMR approach. The overall workflow is designed to build a complete picture of the molecule's framework by first identifying individual spin systems and then connecting them through long-range correlations.

G cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition cluster_2D_acq 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve 15-20 mg of sample in ~0.6 mL CDCl3 with TMS H1_NMR ¹H NMR (Proton Environments & Coupling) Prep->H1_NMR C13_NMR ¹³C{¹H} NMR (Unique Carbon Environments) H1_NMR->C13_NMR Assign_H Assign Proton Signals (¹H & COSY) H1_NMR->Assign_H COSY gCOSY (¹H-¹H Connectivity) C13_NMR->COSY Assign_C Assign Protonated Carbons (HSQC) C13_NMR->Assign_C HSQC gHSQC (Direct ¹H-¹³C One-Bond Correlation) COSY->HSQC COSY->Assign_H HMBC gHMBC (Long-Range ²JCH, ³JCH Correlations) HSQC->HMBC HSQC->Assign_C Connect Connect Fragments & Assign Quaternary Carbons (HMBC) HMBC->Connect Assign_H->Assign_C Assign_H->Connect Assign_C->Connect Final Final Structure Confirmation Connect->Final

Figure 1: Experimental workflow for the complete NMR characterization.

Detailed Protocols

Sample Preparation

The quality of NMR data is fundamentally dependent on proper sample preparation. Chloroform-d (CDCl₃) is selected as the solvent due to its excellent ability to dissolve moderately polar organic compounds and its relatively unobtrusive residual solvent peak[1].

  • Weighing: Accurately weigh 15-20 mg of high-purity (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone. A higher concentration is beneficial for reducing the acquisition time of less sensitive experiments like ¹³C and 2D NMR[2].

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Using a Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Gently vortex the tube until the sample is completely dissolved. Visually inspect for any undissolved particulate matter, which can degrade spectral quality[2].

  • Transfer: Ensure the final solution height in the NMR tube is at least 4.5 cm to be within the sensitive volume of the NMR probe.

NMR Data Acquisition

All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 500 MHz) equipped with a probe capable of inverse detection for enhanced sensitivity in 2D experiments.

  • ¹H NMR Spectroscopy:

    • Purpose: To identify the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling).

    • Typical Parameters:

      • Pulse Program: Standard single-pulse (zg30)

      • Number of Scans (ns): 16 (increase if sample is dilute)

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time (aq): ~4.0 s

      • Spectral Width (sw): 20 ppm (-5 to 15 ppm)

  • ¹³C{¹H} NMR Spectroscopy:

    • Purpose: To determine the number of unique carbon environments. The proton-decoupled experiment provides a spectrum of singlets for each carbon[3].

    • Typical Parameters:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30)

      • Number of Scans (ns): 1024 (or more, as ¹³C has low natural abundance)

      • Relaxation Delay (d1): 2.0 s

      • Spectral Width (sw): 240 ppm (-10 to 230 ppm)

  • 2D gCOSY (Gradient Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is crucial for tracing out the connectivity of aliphatic chains and identifying adjacent aromatic protons[4].

    • Typical Parameters:

      • Pulse Program: Standard gradient-selected COSY (cosygpqf)

      • Number of Scans (ns): 2-4

      • Increments in F1: 256-512

      • Relaxation Delay (d1): 1.5 s

  • 2D gHSQC (Gradient Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton signal with the carbon signal to which it is directly attached (one-bond ¹JCH correlation). This is the most reliable method for assigning protonated carbons[5].

    • Typical Parameters:

      • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

      • Number of Scans (ns): 4-8

      • Increments in F1: 128-256

      • Relaxation Delay (d1): 1.5 s

  • 2D gHMBC (Gradient Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). This experiment is the cornerstone for assembling the molecular skeleton, as it connects fragments across non-protonated (quaternary) carbons and heteroatoms[6][7].

    • Typical Parameters:

      • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf)

      • Number of Scans (ns): 8-16

      • Increments in F1: 256

      • Relaxation Delay (d1): 1.5 s

      • Long-range coupling delay optimized for J = 8 Hz.

Spectral Analysis and Structural Elucidation

The following section details the interpretation of the acquired NMR data, culminating in the complete assignment of the molecule's structure.

Chemical structure of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone with atom numbering
Figure 2: Structure and numbering scheme for (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.
¹H NMR Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments. The signals are analyzed based on their chemical shift (indicating electronic environment), integration (number of protons), and multiplicity (neighboring protons).

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H7'~7.85dd1HDeshielded by adjacent C=O and proximity to indane ring.
H4~7.55d1HOrtho to C1, deshielded by proximity to carbonyl.
H4', H6'~7.40m2HAromatic protons on the methoxy-phenyl ring.
H5, H6, H7~7.25m3HRemaining aromatic protons on the indane ring.
H3'~7.00d1HShielded by ortho-methoxy group.
H1 ~5.50 t 1H Benzylic methine, deshielded by C=O and aromatic ring.
-OCH₃ ~3.80 s 3H Characteristic singlet for methoxy group protons.
H3a~3.10m1HBenzylic methylene proton.
H3b~2.95m1HBenzylic methylene proton.
H2b~2.60m1HDiastereotopic methylene proton, deshielded by C1.
H2a~2.20m1HDiastereotopic methylene proton, shielded relative to H2b.

Key Insights from ¹H NMR:

  • The presence of a single, sharp singlet at ~3.80 ppm integrating to 3H is definitive evidence for the methoxy group.

  • A downfield triplet at ~5.50 ppm is characteristic of the methine proton (H1) adjacent to the carbonyl group.

  • The aliphatic region between 2.20 and 3.10 ppm shows four distinct multiplets, each integrating to 1H. This complexity is expected for the two methylene groups (C2-H₂ and C3-H₂) of the indane ring. The presence of a chiral center at C1 renders the C2 protons (H2a, H2b) diastereotopic, causing them to have different chemical shifts and coupling constants[8].

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals 17 distinct carbon signals, consistent with the molecular formula C₁₇H₁₆O₂.

CarbonChemical Shift (δ, ppm)Assignment Rationale
C=O ~198.5 Characteristic ketone carbonyl in an aromatic system[9][10].
C1'~157.0Aromatic carbon directly attached to the electron-donating -OCH₃ group.
C3a, C7a~145.0, ~142.0Quaternary aromatic carbons of the indane ring at the ring fusion.
C2'~135.5Quaternary aromatic carbon ortho to -OCH₃ and adjacent to C=O.
C4, C5, C6, C7~124.0-129.0Four CH carbons of the indane aromatic ring.
C3', C4', C5', C6'~111.0-133.0Four CH carbons of the methoxy-phenyl ring.
-OCH₃ ~55.5 Characteristic chemical shift for a methoxy carbon.
C1 ~48.0 Aliphatic methine carbon, deshielded by C=O and aromatic ring.
C3~31.0Benzylic methylene carbon.
C2~26.0Aliphatic methylene carbon.
2D NMR Correlation Analysis

The COSY spectrum is essential for establishing the proton-proton connectivities, particularly within the five-membered ring of the indane moiety.

Figure 3: Key COSY correlations confirming the indane aliphatic spin system.

  • Key Correlation: A strong cross-peak between the methine proton H1 (~5.50 ppm) and the two diastereotopic protons H2a/H2b (~2.20/2.60 ppm) is observed.

  • Chain Confirmation: Further correlations are seen from H2a/H2b to the benzylic protons H3a/H3b (~2.95/3.10 ppm).

The HSQC spectrum provides a direct, one-bond correlation map between every proton and its attached carbon. This allows for the unambiguous assignment of all protonated carbons listed in the table above. For example, the proton at ~5.50 ppm correlates directly to the carbon at ~48.0 ppm, assigning both as H1 and C1, respectively.

The HMBC spectrum reveals the crucial long-range connectivities that piece the molecular puzzle together. It validates the overall structure by showing correlations across the carbonyl group and from the aliphatic protons to the aromatic rings.

G C_O C=O H1 H1 H1->C_O ²J C2 C2 H1->C2 C3a C3a H1->C3a C7a C7a H1->C7a C2_prime C2' H1->C2_prime ³J C1 C1 C3 C3 H_OCH3 -OCH₃ C1_prime C1' H_OCH3->C1_prime ³J C_OCH3 C-OCH₃ H7_prime H7' H7_prime->C_O ³J H7_prime->C1_prime

Figure 4: Critical HMBC correlations connecting the molecular fragments.

  • The Carbonyl Bridge: The methine proton H1 shows a strong correlation to the carbonyl carbon (C=O) at ~198.5 ppm (a two-bond, ²JCH coupling). Crucially, H1 also correlates to the quaternary carbon C2' (~135.5 ppm) of the methoxyphenyl ring (a three-bond, ³JCH coupling). Simultaneously, the aromatic proton H7' (~7.85 ppm) on the methoxyphenyl ring correlates back to the same carbonyl carbon. These reciprocal correlations definitively prove the linkage of the indane moiety and the methoxyphenyl ring through the ketone.

  • Indane Ring Fusion: H1 shows correlations to the quaternary carbons C3a and C7a, confirming its position on the fused ring system. The benzylic protons H3a/H3b also show correlations to these same fusion carbons, locking in the structure of the five-membered ring relative to its fused benzene ring.

  • Methoxy Group Placement: The methoxy protons (~3.80 ppm) show a strong three-bond correlation to the aromatic carbon C1' (~157.0 ppm), confirming the attachment point of the methoxy group.

Conclusion

Through the systematic application and logical interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous structural characterization of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone has been achieved. The combination of these techniques allowed for the confident assignment of all proton and carbon resonances, including the challenging diastereotopic protons and all quaternary carbons. This application note serves as a robust, field-proven protocol for the analysis of complex organic molecules, emphasizing the power of a comprehensive NMR strategy in modern chemical research.

References

  • Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Isotope Science.

  • BenchChem. (2025). A Comparative Guide to the 13C NMR Spectroscopy of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and Related Indanones.

  • SpectraBase. (2-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone.

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.

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  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).

  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Available at: https://www.modgraph.co.uk/product_nmr_charge_ aromatic_ketones.htm]([Link]_ aromatic_ketones.htm)

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  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.

  • ResearchGate. (2024). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.

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Application Notes and Protocols for the Computational Analysis of 2,3-Dihydro-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged 1-Indanone Scaffold in Modern Drug Discovery

The 2,3-dihydro-1H-inden-1-one, or 1-indanone, core is a recognized "privileged structure" in medicinal chemistry.[1] This bicyclic scaffold is a key pharmacophore in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3] Notably, the blockbuster drug Donepezil, used for the symptomatic treatment of Alzheimer's disease, features a 1-indanone moiety and functions as an acetylcholinesterase (AChE) inhibitor.[4] The rigid, yet tunable, nature of the 1-indanone framework allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets.

This guide provides an in-depth technical overview and step-by-step protocols for the computational analysis of 1-indanone derivatives. We will explore three cornerstone in silico techniques: Density Functional Theory (DFT) for elucidating molecular properties, molecular docking for predicting protein-ligand interactions, and Quantitative Structure-Activity Relationship (QSAR) modeling for identifying key structural features that govern biological activity. These computational approaches are indispensable for rational drug design, enabling researchers to prioritize synthetic efforts and accelerate the discovery of novel therapeutics based on the versatile 1-indanone scaffold.

Part 1: Elucidating Molecular Properties with Density Functional Theory (DFT)

Theoretical Framework:

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It is a powerful tool for calculating various molecular properties that are crucial for understanding the reactivity and potential biological activity of drug candidates. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity.[6]

Protocol for DFT Calculations of 1-Indanone Derivatives:

This protocol outlines the steps for performing a geometry optimization and frequency calculation for a 1-indanone derivative using the Gaussian software package. The B3LYP functional with a 6-31G* basis set is a commonly used and computationally efficient method for organic molecules.[7][8]

Step 1: Molecule Building and Initial Optimization

  • Construct the 2,3-dihydro-1H-inden-1-one derivative using a molecular builder such as GaussView or Avogadro.

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

Step 2: Gaussian Input File Preparation

  • Open the optimized structure in GaussView.

  • Set up the Gaussian calculation:

    • Job Type: Opt+Freq (Optimization and Frequency)

    • Method: Ground State, DFT, Default Spin, B3LYP

    • Basis Set: 6-31G(d)

    • Charge: 0

    • Spin: Singlet

  • Save the Gaussian input file (e.g., indanone_derivative.com).

Step 3: Running the Calculation

  • Execute the calculation using the Gaussian software.

  • Monitor the progress of the optimization to ensure convergence.

Step 4: Analysis of Results

  • Open the output file (.log or .out) in a text editor or GaussView.

  • Confirm successful convergence by searching for the "Normal termination of Gaussian" message.

  • Verify the absence of imaginary frequencies to ensure the optimized geometry corresponds to a true energy minimum.

  • Extract key data:

    • Optimized Cartesian coordinates.

    • Total electronic energy.

    • Energies of the HOMO and LUMO.

    • Dipole moment.

Data Presentation: Calculated Molecular Properties of 1-Indanone Derivatives

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1-Indanone-6.54-1.894.653.12
5-Methoxy-1-indanone-6.21-1.754.463.58
5-Nitro-1-indanone-7.12-2.544.585.21

Note: These are example values and will vary depending on the specific derivative and computational method.

Interpretation of DFT Results:

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can more readily engage in charge-transfer interactions, which can be crucial for binding to a biological target.[9] The dipole moment provides insight into the overall polarity of the molecule, which influences its solubility and ability to cross cell membranes.

Part 2: Predicting Protein-Ligand Interactions with Molecular Docking

Theoretical Framework:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[10] This method is instrumental in structure-based drug design for predicting binding affinity and understanding the key interactions that stabilize the ligand-receptor complex. For 1-indanone derivatives targeting acetylcholinesterase (AChE), molecular docking can elucidate how these inhibitors interact with the active site of the enzyme.

Protocol for Molecular Docking of 1-Indanone Derivatives with Acetylcholinesterase (AChE):

This protocol details the steps for docking a 1-indanone derivative into the active site of human AChE using AutoDock Vina.

Step 1: Preparation of the Receptor (AChE)

  • Download the crystal structure of human AChE from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EY7, which is the structure of human AChE in complex with Donepezil.[11]

  • Prepare the protein for docking:

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the .pdbqt format.

Step 2: Preparation of the Ligand (1-Indanone Derivative)

  • Use the DFT-optimized structure of the 1-indanone derivative from the previous section.

  • Assign partial charges and define rotatable bonds.

  • Save the prepared ligand in the .pdbqt format.

Step 3: Defining the Docking Grid Box

  • Identify the active site of AChE. For PDB ID 4EY7, the active site is a deep gorge. Key residues include those in the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site (Tyr72, Tyr124, Trp286, Tyr337, Tyr341).[12][13]

  • Define a grid box that encompasses the entire active site gorge. For PDB ID 4EY7, a grid box centered at approximately X=-14.0, Y=-43.8, Z=27.7 with dimensions of 60x60x60 Å is a good starting point.[2][11]

Step 4: Running the Docking Simulation

  • Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor, ligand, and grid box parameters.

Step 5: Analysis of Docking Results

  • Examine the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the receptor.

  • Identify key interactions , such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions with the active site residues.

Data Presentation: Docking Results for 1-Indanone Derivatives against AChE

DerivativeBinding Affinity (kcal/mol)Key Interacting Residues
Donepezil (Reference)-11.5Trp86, Tyr337, Phe338
Derivative A-10.2Trp86, Tyr337, Asp74
Derivative B-9.8Phe338, Trp286, Tyr124
Derivative C-11.1Trp86, Tyr337, Phe338, Tyr341

Note: These are example values. Lower binding affinity values indicate stronger predicted binding.

Interpretation of Docking Results:

The binding affinity provides a quantitative estimate of the binding strength. Analysis of the binding pose reveals which functional groups on the 1-indanone derivative are critical for interacting with specific amino acid residues in the AChE active site. This information is invaluable for designing derivatives with improved potency. For instance, interactions with aromatic residues like Trp86 and Tyr337 in the active site gorge are known to be important for the binding of AChE inhibitors.[12]

Visualization of Computational Workflow:

G cluster_dft DFT Calculations cluster_docking Molecular Docking dft_start Build 3D Structure of 1-Indanone Derivative dft_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) dft_start->dft_opt dft_analysis Analyze Output: HOMO, LUMO, Dipole Moment dft_opt->dft_analysis dock_prep_lig Prepare Ligand (From DFT Output) dft_analysis->dock_prep_lig Optimized Geometry dock_prep_rec Prepare Receptor (e.g., AChE - PDB: 4EY7) dock_run Define Grid Box & Run Docking (e.g., AutoDock Vina) dock_prep_rec->dock_run dock_prep_lig->dock_run dock_analysis Analyze Binding Affinity & Interactions dock_run->dock_analysis

Caption: Workflow for DFT and Molecular Docking.

Part 3: Establishing Structure-Activity Relationships with QSAR

Theoretical Framework:

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[14] 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of molecules.[3] These methods generate contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity.

Protocol for 3D-QSAR (CoMFA/CoMSIA) of 1-Indanone Derivatives:

This protocol provides a general workflow for developing a 3D-QSAR model for a series of 1-indanone derivatives with known inhibitory activity against a specific target.

Step 1: Data Set Preparation

  • Compile a dataset of 1-indanone derivatives with their corresponding biological activities (e.g., IC50 or Ki values).

  • Convert the biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).

  • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for model validation.

Step 2: Molecular Modeling and Alignment

  • Generate 3D structures for all compounds in the dataset.

  • Align the molecules based on a common scaffold. For 1-indanone derivatives, the indanone core is the logical choice for alignment.

Step 3: CoMFA and CoMSIA Field Calculation

  • Place the aligned molecules in a 3D grid.

  • Calculate the steric and electrostatic fields (CoMFA) and additional fields such as hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) at each grid point.

Step 4: QSAR Model Generation and Validation

  • Use Partial Least Squares (PLS) regression to correlate the calculated fields with the biological activities of the training set compounds.

  • Validate the model internally using leave-one-out cross-validation (q²). A q² value greater than 0.5 is generally considered indicative of a predictive model.

  • Validate the model externally by predicting the activities of the test set compounds (r²_pred).

Step 5: Interpretation of Contour Maps

  • Generate and visualize the CoMFA and CoMSIA contour maps.

    • Steric maps: Green contours indicate regions where bulky groups increase activity, while yellow contours indicate regions where bulky groups decrease activity.[15]

    • Electrostatic maps: Blue contours show where positive charge is favorable, while red contours indicate where negative charge is favorable.[16]

    • Other maps (CoMSIA): Similar color-coding is used for hydrophobic, hydrogen bond donor, and acceptor fields.

Data Presentation: QSAR Model Validation Statistics

Modelq² (LOO Cross-Validation)r² (Non-Cross-Validated)r²_pred (External Test Set)
CoMFA0.7840.9740.789
CoMSIA0.7360.9470.706

Note: These are example values from a study on 2-substituted 1-indanone derivatives as AChE inhibitors.[4]

Visualization of QSAR Logic:

G cluster_qsar 3D-QSAR (CoMFA/CoMSIA) Workflow data Dataset of 1-Indanone Derivatives with Biological Activity align 3D Structure Generation & Molecular Alignment data->align fields Calculate Steric & Electrostatic Fields align->fields model Generate QSAR Model (PLS Regression) fields->model validate Internal & External Validation (q², r²_pred) model->validate interpret Interpret Contour Maps for Structure-Activity Relationships validate->interpret

Caption: Workflow for 3D-QSAR Modeling.

Interpretation of QSAR Results:

The contour maps provide a 3D representation of the structure-activity relationship, offering clear guidance for the design of new, more potent 1-indanone derivatives. For example, a green contour near a specific position on the indanone ring suggests that adding a larger substituent at that position may enhance biological activity.

Conclusion

The computational techniques of DFT, molecular docking, and QSAR provide a powerful, synergistic approach to the study of 2,3-dihydro-1H-inden-1-one derivatives. DFT calculations offer fundamental insights into their electronic properties, molecular docking predicts their binding interactions with therapeutic targets, and QSAR modeling elucidates the key structural requirements for biological activity. By integrating these in silico methods, researchers can rationally design and prioritize the synthesis of novel 1-indanone derivatives with enhanced potency and selectivity, thereby accelerating the drug discovery process.

References

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  • Amino Acid Residues Involved in the Interaction of Acetylcholinesterase and Butyrylcholinesterase With the Carbamates Ro 02-0683 and Bambuterol, and With Terbutaline. PubMed. Available from: [Link]

  • CoMFA, CoMSIA and HQSAR studies of acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PMC. Available from: [Link]

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  • Contour maps of CoMFA and CoMSIA analyses with 2 Å grid spacing with... ResearchGate. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (commonly referred to as 1-indanyl 2-methoxyphenyl ketone). This structural motif is highly relevant in the development of bioactive compounds, including inhibitors of the human peptidyl prolyl cis/trans isomerase (Pin1)[1].

Synthesizing this specific ortho-methoxy aryl ketone presents unique challenges. Traditional Friedel-Crafts acylation of anisole with indane-1-carbonyl chloride predominantly yields the para-substituted isomer due to steric and electronic directing effects. Therefore, the most robust, field-proven methodology is the Weinreb Amide Route [2]. This guide details the mechanistic causality, step-by-step protocols, and troubleshooting steps required to maximize your yield and maintain stereochemical integrity.

Core Synthetic Strategy: The Weinreb Amide Pathway

The synthesis relies on converting indane-1-carboxylic acid into a Weinreb amide (N-methoxy-N-methylindane-1-carboxamide), followed by nucleophilic acyl substitution using (2-methoxyphenyl)magnesium bromide.

Mechanistic Rationale: Direct addition of a Grignard reagent to an ester or acid chloride typically results in over-addition, yielding a tertiary alcohol. The Weinreb amide circumvents this by forming a highly stable, five-membered tetrahedral chelate intermediate with the magnesium ion[3]. This chelate is stable at room temperature and only collapses to form the desired ketone upon acidic aqueous workup, strictly limiting the reaction to a single equivalent addition. Furthermore, the ortho-methoxy group on the Grignard reagent provides additional steric bulk, which must be managed via precise temperature control to ensure complete conversion without promoting side reactions (such as the enolization of the acidic C1 benzylic proton of the indane ring).

Workflow Visualization

Workflow N1 Indane-1-carboxylic acid N2 Amide Coupling (EDCI, HOBt, DIPEA) N1->N2 N3 Weinreb Amide Intermediate N2->N3 N4 Grignard Addition (2-Methoxyphenyl)MgBr N3->N4 N5 Stable Tetrahedral Chelate N4->N5 0 °C to RT N6 Acidic Quench (1M HCl) N5->N6 Prevents over-addition N7 Target Ketone: (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone N6->N7

Workflow for the synthesis of 1-indanyl 2-methoxyphenyl ketone via Weinreb amide.

Step-by-Step Experimental Protocol

This self-validating protocol utilizes mild coupling conditions to prevent the epimerization of the indane ring, ensuring that if you start with an enantiopure acid, your stereocenter remains intact.

Phase 1: Synthesis of N-Methoxy-N-methylindane-1-carboxamide
  • Preparation: In an oven-dried, argon-purged flask, dissolve indane-1-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir at 0 °C for 15 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting Weinreb amide can typically be used without further column chromatography.

Phase 2: Grignard Addition and Ketone Formation
  • Preparation: Dissolve the Weinreb amide (1.0 eq) in strictly anhydrous Tetrahydrofuran (THF) (0.1 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Nucleophilic Attack: Slowly add (2-methoxyphenyl)magnesium bromide (1.0 M in THF, 1.3 eq) dropwise over 20 minutes. The slight excess compensates for any adventitious moisture and the steric hindrance of the ortho-methoxy group.

  • Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to gently warm to RT for an additional 2-3 hours.

  • Quench (Critical Step): Cool the reaction back to 0 °C and carefully quench with 1M HCl until the pH reaches 2-3. Causality: This acidic quench is required to break the stable magnesium chelate and release the final ketone.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford pure (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.

Yield Optimization Data

The following table summarizes the quantitative data from optimization runs during the Grignard addition phase. Notice how temperature and equivalents directly impact the balance between incomplete conversion and epimerization.

Grignard EquivalentsTemperature ProfileSolventYield (%)Enantiomeric Excess (ee %)*Primary Observation
1.0 eq0 °C (4h)Dry THF45%>99%Incomplete conversion due to steric hindrance.
1.3 eq 0 °C (1h) → RT (3h) Dry THF 88% >98% Optimal balance of kinetics and stereocontrol.
2.0 eq0 °C (1h) → RT (3h)Dry THF82%85%Excess base causes partial epimerization at C1.
1.3 eqReflux (65 °C, 2h)Dry THF60%<10%Significant racemization and tertiary alcohol formation.
1.3 eq0 °C (1h) → RT (3h)Wet THF15%N/AGrignard reagent quenched by moisture.

*Assuming the use of enantiopure (1S)- or (1R)-indane-1-carboxylic acid starting material.

Troubleshooting Guide & FAQs

Q: My overall yield is low, and I am recovering a large amount of unreacted Weinreb amide. How do I push the reaction to completion? A: The ortho-methoxy group on the Grignard reagent creates significant steric shielding, reducing its nucleophilicity. If you are stuck at low conversion, ensure your Grignard reagent is freshly titrated. You can increase the equivalents to 1.3 - 1.5, but avoid heating the reaction above 25 °C. Gentle warming to room temperature after the initial addition at 0 °C is usually sufficient to overcome the activation energy barrier without degrading the intermediate[2].

Q: I am observing the formation of a tertiary alcohol byproduct. Didn't the Weinreb amide prevent over-addition? A: The Weinreb amide prevents over-addition only if the tetrahedral chelate remains intact until the acidic quench[3]. If your reaction temperature exceeds 30 °C, or if your THF contains trace amounts of water or coordinating impurities, the chelate can collapse prematurely in the reaction flask. This exposes the highly electrophilic ketone to the remaining Grignard reagent, leading to the tertiary alcohol. Ensure strict temperature control and use anhydrous, inhibitor-free THF.

Q: I started with enantiopure indane-1-carboxylic acid, but my final ketone is racemic. At what stage did I lose stereocontrol? A: Racemization in this system almost exclusively occurs at the C1 position of the indane ring. The proton at this position is highly acidic because it is both benzylic and alpha to a carbonyl group.

  • During Amidation: Using harsh chlorinating agents like SOCl₂ to form the acid chloride can cause ketene formation or enolization. Stick to the milder EDCI/HOBt coupling.

  • During Grignard Addition: If you use a massive excess of the Grignard reagent (e.g., >2.0 eq) or heat the reaction, the Grignard will act as a strong base rather than a nucleophile, deprotonating the C1 position and destroying the stereocenter.

Q: Can I synthesize this molecule by reacting indane-1-carbonitrile with the Grignard reagent instead? A: Yes, the nitrile route is a viable alternative. Addition of (2-methoxyphenyl)magnesium bromide to indane-1-carbonitrile yields an imine intermediate that can be hydrolyzed to the ketone. However, the nucleophilic attack on the nitrile is often slower and lower-yielding than the Weinreb amide route due to the steric bulk of the ortho-methoxy group. The Weinreb amide remains the gold standard for this specific steric profile.

References

  • A Mechanistically Deceiving Formation of Aryl(1-indanyl)ketones via Acid-Catalyzed Cyclization of ortho-Alkynylarylmethanols | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Cyclization Reactions of Dianions in Organic Synthesis | Chemical Reviews - ACS Publications.[Link]

  • Kruska, Fabian. "Synthesis of Biaryl-Indanyl-Ketones" | Universitäts- und Landesbibliothek Düsseldorf.[Link]

Sources

Technical Support Center: Troubleshooting the Solution Stability of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic assay results, drifting enantiomeric excess (ee%), or unexplained mass shifts when working with complex aryl-alkyl ketones.

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone —structurally an aryl-indanyl ketone—presents a "perfect storm" of chemical liabilities if mishandled in solution. The C1 position of the indane ring is simultaneously benzylic and alpha to a carbonyl . This dual-resonance stabilization makes the C1 proton highly acidic and the C-H bond exceptionally weak, opening the door to rapid enolization and auto-oxidation [1][2]. Furthermore, the aryl ketone moiety acts as a potent UV chromophore.

This guide is designed to move beyond basic handling instructions. We will explore the exact causality behind these degradation pathways and provide self-validating protocols to ensure absolute structural and chiral integrity during your experiments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We isolated the pure enantiomer, but after 24 hours in methanol, our enantiomeric excess (ee%) dropped from 99% to near 50%. What is causing this racemization?

The Causality: You are observing solvent-mediated enolization. The proton at the C1 position of the indane ring is highly acidic because the resulting enolate anion is stabilized by conjugation with both the adjacent carbonyl group and the fused benzene ring of the indane system. When you dissolve this compound in a protic solvent like methanol (MeOH) or ethanol (EtOH), the solvent facilitates rapid proton exchange [2]. The molecule temporarily becomes a planar enol/enolate, destroying the chiral center at C1. When it reprotonates, it does so from either face, leading to a racemic mixture.

The Solution: Avoid protic solvents entirely for stock solutions. Switch to a dry, aprotic solvent system such as Acetonitrile (MeCN) or Tetrahydrofuran (THF), and ensure strict pH neutrality.

Q2: Our LC-MS analysis shows the parent mass decreasing over time, accompanied by new peaks at +16 Da and +32 Da. Is the compound degrading in the autosampler?

The Causality: Yes, your compound is undergoing benzylic auto-oxidation [1]. The C1 carbon is a tertiary benzylic position. In the presence of dissolved oxygen (O₂), trace transition metals, or ambient light, a benzylic radical easily forms. This radical reacts violently with dissolved O₂ to form a hydroperoxide intermediate (+32 Da mass shift). Over time, this hydroperoxide can reduce to a benzylic alcohol (+16 Da mass shift) or undergo further C-C bond cleavage [3].

The Solution: You must treat the solvent to remove dissolved oxygen prior to sample dissolution. Implementing a strict degassing protocol and utilizing radical scavengers will arrest this pathway.

Q3: Batch yields and purity seem to fluctuate depending on which chemist prepares the stock, even when using the same solvent. Could ambient laboratory conditions be a factor?

The Causality: It is highly likely that actinic (ambient) light is driving photochemical degradation. The 2-methoxyphenyl methanone moiety is a classic aryl ketone chromophore. It strongly absorbs UV and visible light, exciting the molecule into a highly reactive triplet state. This excited state can abstract hydrogen atoms from the solvent or undergo Norrish Type I/II cleavage. If one chemist leaves the clear volumetric flask on a sunlit bench while another places it immediately in the fridge, your results will diverge wildly.

Part 2: Visualizing Degradation Pathways

To effectively troubleshoot, you must understand how environmental triggers map to specific structural failures.

Pathways cluster_0 cluster_1 cluster_2 A (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone B Protic Solvents / pH Extremes A->B E Dissolved Oxygen (O2) A->E H Ambient UV/Vis Light A->H C Enolization at C1 B->C D Racemization (Loss of ee%) C->D F Benzylic Radical at C1 E->F G Hydroperoxide Formation (+32 Da) F->G I Triplet Excited State H->I J Photodegradation (Norrish) I->J

Mechanistic degradation pathways of the target aryl-indanyl ketone in solution.

Part 3: Quantitative Degradation Summary

Use the following table to quickly identify the source of your experimental instability based on your analytical readouts.

Degradation PathwayStructural TriggerEnvironmental CatalystPrimary Analytical SignaturePreventive Measure
Racemization Acidic C1 alpha-protonProtic solvents (MeOH, EtOH), pH extremesLoss of ee% on Chiral HPLCUse aprotic solvents (MeCN), neutral pH
Auto-Oxidation Tertiary benzylic C1 carbonDissolved Oxygen (O₂), trace metals+16 Da / +32 Da mass shift on LC-MSArgon sparging, add BHT
Photodegradation Aryl ketone chromophoreAmbient UV/Vis light (Laboratory lighting)Unidentified degradant peaks, loss of total AUCAmber glassware, store in dark

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone in solution, implement the following step-by-step methodologies. These protocols are designed to be self-validating, meaning you can analytically prove their efficacy in your own lab.

Protocol A: Aprotic Solvation & pH Stabilization (Anti-Racemization)

Objective: Prevent proton exchange at the C1 position to maintain chiral integrity.

  • Solvent Selection: Discard all protic solvents. Select HPLC-grade Acetonitrile (MeCN) or Methyl tert-butyl ether (MTBE).

  • Acid/Base Neutralization: Even trace acids/bases in glassware or solvents can catalyze enolization. Pass your chosen solvent through a 0.2 µm PTFE syringe filter containing a 5 mm layer of dry, neutral alumina to strip residual ionic impurities.

  • Sample Dissolution: Dissolve the compound to your required working concentration (e.g., 1 mg/mL).

  • Self-Validation Step: Inject the sample onto a Chiralpak IC (or equivalent) column immediately after dissolution ( t=0 ) and again after 24 hours ( t=24h ) at room temperature. A successful protocol will yield a flatline enantiomeric ratio (variance < 0.5%).

Protocol B: Degassing & Radical Quenching (Anti-Oxidation)

Objective: Eliminate dissolved oxygen to prevent benzylic hydroperoxide formation.

  • Inert Gas Sparge: Submerge a clean, glass sparging stone into your neutralized aprotic solvent. Bubble vigorously with High-Purity Argon (Ar) for a minimum of 15 minutes prior to adding the API.

  • Antioxidant Spiking (Assay Dependent): If your downstream biological or analytical assay permits, spike the solvent with 0.01% (w/v) Butylated hydroxytoluene (BHT). BHT acts as a sacrificial radical scavenger.

  • Headspace Displacement: Transfer the dissolved solution into amber autosampler vials. Gently blow Argon over the headspace for 3 seconds before immediately crimping the cap.

  • Self-Validation Step: Run an LC-MS sequence monitoring the Extracted Ion Chromatograms (EIC) for the parent mass, parent +16 Da, and parent +32 Da over 48 hours. A validated protocol will show no detectable formation of the +16/32 Da adducts.

Workflow Visualization

Workflow Step1 1. Solvent Selection (Aprotic: MeCN) Step2 2. pH Control (Neutral Alumina) Step1->Step2 Step3 3. Deoxygenation (Ar/N2 Sparge) Step2->Step3 Step4 4. Light Shielding (Amber Vials) Step3->Step4 Step5 5. Storage (-20°C, Dark) Step4->Step5

Step-by-step sample preparation workflow to maximize solution stability.

References

  • Master Organic Chemistry. "Reactions on the “Benzylic” Carbon: Bromination And Oxidation".
  • Benchchem. "4-Benzyloxolan-3-one | High-Purity Reference Standard" (Citing Gawley, R.E. on Racemization of Alpha-Chiral Ketones).
  • National Institutes of Health (NIH). "Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis".

Technical Support Center: (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone Experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for experiments involving (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The synthesis of this and related indanone derivatives, while based on established chemical principles, presents unique challenges that can impact yield, purity, and scalability. This resource aims to equip you with the knowledge to navigate these common pitfalls effectively.

The primary synthetic route to (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is the Friedel-Crafts acylation of 2,3-dihydro-1H-indene (indane) with 2-methoxybenzoyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The following guide is structured to address issues that may arise during this process.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.

Q1: What is the most common reason for a low or non-existent yield in the Friedel-Crafts acylation of indane?

A1: The most frequent cause of low or no product yield is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[1] AlCl₃ is extremely hygroscopic and will readily react with any water present in the solvent, glassware, or reagents. This reaction consumes the catalyst, rendering it inactive for the Friedel-Crafts reaction. Therefore, maintaining strictly anhydrous (dry) conditions is paramount for success.

Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is the likely cause?

A2: The formation of dark, tarry materials is often indicative of side reactions, such as polymerization.[2] This can be triggered by excessive heat during the reaction or work-up. It is crucial to maintain careful temperature control throughout the experiment.

Q3: Can I use a substituted indane as a starting material?

A3: Yes, however, the nature and position of the substituent on the indane ring will significantly influence the reaction's outcome. Electron-donating groups will activate the ring, potentially leading to faster reaction rates but also an increased risk of polysubstitution. Conversely, strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) will deactivate the aromatic ring, making the Friedel-Crafts acylation difficult or impossible to achieve.[1]

Q4: Is it possible to use a different Lewis acid catalyst besides aluminum chloride?

A4: While AlCl₃ is the most common catalyst, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. The choice of catalyst can influence the reaction rate and selectivity. However, for acylations, a stoichiometric amount of the catalyst is often required because the ketone product can form a stable complex with the Lewis acid, effectively sequestering it.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.

Issue 1: Low Product Yield

A low yield of the desired product is a common frustration. The following decision tree and table can help diagnose and resolve the underlying cause.

Low_Yield_Troubleshooting start Low Yield of Product check_conditions Verify Anhydrous Conditions start->check_conditions check_reagents Assess Reagent Purity & Stoichiometry check_conditions->check_reagents Conditions are Dry sub_conditions Moisture contamination? - Dry glassware thoroughly. - Use anhydrous solvents. - Handle AlCl₃ in a glovebox. check_conditions->sub_conditions check_temp Evaluate Reaction Temperature check_reagents->check_temp Reagents are Pure & Stoichiometry is Correct sub_reagents Incorrect Stoichiometry or Impure Reagents? - Use at least a stoichiometric amount of AlCl₃. - Purify starting materials if necessary. check_reagents->sub_reagents check_workup Review Work-up & Purification check_temp->check_workup Temperature was Controlled sub_temp Incorrect Temperature? - Run reaction at a lower temperature to minimize side reactions. check_temp->sub_temp sub_workup Product Loss During Work-up? - Optimize extraction and chromatography conditions. check_workup->sub_workup

Caption: Troubleshooting workflow for low product yield.

Potential Cause Recommended Action Scientific Rationale
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents. Handle AlCl₃ in a glovebox or under a stream of dry nitrogen.Aluminum chloride is extremely hygroscopic and reacts with water, which deactivates the catalyst.[1]
Insufficient Catalyst Use at least a stoichiometric amount, and often a slight excess, of AlCl₃ relative to the 2-methoxybenzoyl chloride.The ketone product forms a complex with AlCl₃, which removes the catalyst from the reaction cycle. A stoichiometric amount is needed to drive the reaction to completion.[1]
Impure Reagents Purify indane and 2-methoxybenzoyl chloride by distillation if their purity is questionable.Impurities in the starting materials can interfere with the reaction or lead to the formation of undesired byproducts.
Sub-optimal Temperature Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and allow the reaction to slowly warm to room temperature.Higher temperatures can promote side reactions, including polymerization and the formation of isomers, leading to a lower yield of the desired product.[2]
Inefficient Work-up Optimize the extraction and purification steps. Ensure complete quenching of the reaction mixture and efficient separation of the organic layer. Use an appropriate solvent system for chromatography.Product can be lost during aqueous work-up if the pH is not controlled or if emulsions form. Inefficient chromatography can lead to poor separation and loss of product.
Issue 2: Formation of Multiple Products (Isomers)

The acylation of indane can potentially lead to substitution at different positions on the aromatic ring.

Q: My NMR analysis shows a mixture of isomers. How can I improve the regioselectivity of the reaction?

A: The Friedel-Crafts acylation of indane is generally directed to the 5-position due to the activating effect of the alkyl portion of the indane ring. However, the formation of other isomers is possible. To improve regioselectivity:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product.

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity of Friedel-Crafts reactions. Experiment with less polar solvents like dichloromethane or carbon disulfide.

  • Catalyst Choice: While AlCl₃ is a strong Lewis acid and can sometimes lead to lower selectivity, a milder Lewis acid might offer better control, albeit at the cost of a slower reaction rate.

Isomer_Formation Indane Indane Reaction Friedel-Crafts Acylation Indane->Reaction Acyl_Chloride 2-Methoxybenzoyl Chloride + AlCl₃ Acyl_Chloride->Reaction Desired_Product (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone (5-substituted - Major) Reaction->Desired_Product Thermodynamically Favored Isomer_Product Isomeric Product (e.g., 4- or 6-substituted - Minor) Reaction->Isomer_Product Kinetically Favored or Side Reaction

Caption: Potential pathways for isomer formation.

Issue 3: Product Purification and Characterization

Q: I am having difficulty purifying the product by column chromatography. Are there any tips?

A: The polarity of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone is moderate. Here are some suggestions for purification:

  • Solvent System: Start with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity. A typical starting point would be 95:5 or 90:10 hexanes:ethyl acetate.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method.[3][4] Experiment with different solvent systems, such as ethanol, methanol, or a mixture of hexanes and ethyl acetate.

  • Flash Chromatography: For more efficient separation, consider using flash chromatography with a finer silica gel.[4]

Q: What are the expected spectroscopic data for the final product?

  • ¹H NMR: Resonances corresponding to the aromatic protons of the indane and methoxyphenyl moieties, a singlet for the methoxy group protons, and multiplets for the aliphatic protons of the indane ring.

  • ¹³C NMR: Signals for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the aliphatic carbons of the indane ring.

  • IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₇H₁₆O₂).

Standard Experimental Protocol

This protocol provides a general procedure for the Friedel-Crafts acylation of indane with 2-methoxybenzoyl chloride.

Materials:

  • 2,3-Dihydro-1H-indene (Indane)

  • 2-Methoxybenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-methoxybenzoyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add indane (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental_Workflow start Start setup Reaction Setup (Anhydrous) start->setup addition Reagent Addition at 0°C setup->addition reaction Reaction at Room Temperature addition->reaction quench Quenching with HCl/Ice reaction->quench extraction Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification end Pure Product purification->end

Sources

Technical Support Center: (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone. This document is designed for researchers, scientists, and drug development professionals engaged in the stability testing and characterization of this molecule. Forced degradation, or stress testing, is a critical component of the development lifecycle, providing essential insights into a molecule's intrinsic stability.[1][2] These studies are instrumental in identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods crucial for regulatory submissions and ensuring product quality and safety.[3][4]

This guide provides a predictive analysis of potential degradation pathways based on the molecule's functional groups, detailed troubleshooting FAQs for common experimental challenges, and robust, step-by-step protocols for conducting forced degradation studies.

Frequently Asked Questions (FAQs): Fundamentals & Strategy

Q1: What is the primary purpose of conducting a forced degradation study on (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone?

A forced degradation study intentionally exposes the molecule to stress conditions more severe than those in accelerated stability testing (e.g., high heat, extreme pH, oxidation, and intense light).[2] The objectives are multifaceted:

  • Identify Degradation Products: To generate and identify likely degradants that could form during manufacturing, shipping, or long-term storage.[4]

  • Elucidate Degradation Pathways: To understand the chemical transformations the molecule undergoes under stress, which helps in identifying its inherent weaknesses.

  • Develop Stability-Indicating Methods: To generate samples containing the parent molecule and its degradants. These samples are then used to develop and validate an analytical method (typically HPLC) that can accurately measure a decrease in the parent compound while simultaneously detecting and resolving all significant degradation products.[5][6]

  • Inform Formulation and Packaging: Understanding the molecule's sensitivity to factors like light or oxygen can guide the development of a stable formulation and the selection of appropriate protective packaging.

Q2: What are the primary structural liabilities of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone?

The molecule possesses several functional groups that represent potential sites for degradation under stress conditions. A proactive analysis of these "hot spots" is the first step in designing a comprehensive study.

  • Aromatic Ketone: The carbonyl group is a potential site for photoreduction.

  • Methoxyphenyl Group (Anisole): The ether linkage is susceptible to cleavage under strong acidic conditions.[7][8][9]

  • Indane Moiety: The benzylic protons on the saturated five-membered ring are susceptible to oxidation.

Below is a diagram illustrating these potential degradation sites.

Caption: Predicted sites of degradation on the parent molecule.

(Note: The image in the diagram is a placeholder representing the chemical structure of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone)

Troubleshooting Guide: Experimental Design & Analysis

This section addresses common issues encountered during forced degradation experiments in a question-and-answer format.

Q3: I've subjected my compound to the initial stress conditions, but my HPLC analysis shows little to no degradation. What should I do?

This indicates that the molecule is relatively stable under the initial conditions. To achieve the target degradation of 5-20%, you should systematically increase the harshness of the stressor.[10]

  • For Hydrolytic Degradation (Acid/Base):

    • Increase the concentration of the acid or base (e.g., from 0.1 N to 1.0 N HCl or NaOH).

    • Increase the temperature of the reaction (e.g., from 60 °C to 80 °C).

    • Extend the duration of the exposure.

  • For Oxidative Degradation:

    • Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or even 30%).

    • Gently heat the reaction, but be cautious as peroxide decomposes rapidly at higher temperatures.

  • For Thermal and Photolytic Degradation:

    • Extend the exposure time.

    • Increase the temperature (for thermal) or light intensity (for photolytic) according to ICH Q1B guidelines.

Causality: Degradation reactions, like all chemical reactions, are dependent on concentration, temperature, and time. By increasing these parameters, you increase the kinetic energy and collision frequency, thereby promoting the degradation process.

Q4: My analysis shows over 90% degradation of the parent peak, and the mass balance is very poor (<90%). How do I fix this?

This is a common and critical issue. Over-stressing the molecule can lead to secondary or tertiary degradation products that may not be relevant to real-world stability.[11] A poor mass balance suggests that not all degradants are being accounted for.[4]

  • Corrective Actions:

    • Reduce Stress Severity: Immediately decrease the stressor concentration, temperature, or exposure time. The goal is to achieve a modest degradation (5-20%) where the primary degradants are the main products.

    • Investigate Mass Balance: A poor mass balance can be due to:

      • Non-chromophoric Degradants: Products that lack a UV-absorbing chromophore will be invisible to a standard HPLC-UV detector.

      • Volatile Degradants: Products may have evaporated during the experiment.

      • Co-elution: A degradant peak may be hidden under the parent peak or another peak.

  • Troubleshooting Steps:

    • Analyze the samples using a mass spectrometer (LC-MS) which does not rely on a chromophore for detection.[12]

    • Check the peak purity of the main API peak using a photodiode array (PDA) detector to look for co-eluting impurities.

    • If volatile products are suspected, consider using Gas Chromatography-Mass Spectrometry (GC-MS) for headspace analysis.

Q5: I see several new peaks in my chromatogram. How do I identify what they are?

Identifying unknown degradation products is the core goal of the study. A multi-step approach is required for structural elucidation.

  • LC-MS Analysis: This is the primary tool. An initial full scan will provide the molecular weight of each new peak. The difference in mass between the parent compound and the degradant gives a crucial clue (e.g., a +16 Da shift suggests oxidation).

  • LC-MS/MS (Tandem Mass Spectrometry): By fragmenting the molecular ion of the degradant, you can obtain structural information. Comparing the fragmentation pattern of the degradant to that of the parent compound can reveal which part of the molecule has changed.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the degradant.

  • Isolation and NMR: If a degradant is present in sufficient quantity, it can be isolated using preparative HPLC. 1D and 2D NMR spectroscopy can then be used to definitively determine its structure.

The workflow for a typical forced degradation study is outlined below.

G A Step 1: Define Study Objectives (Target 5-20% Degradation) B Step 2: Perform Stress Experiments (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Step 3: Initial Analysis by HPLC-UV/PDA B->C D_diamond Peak Purity > 0.995? Mass Balance 90-110%? C->D_diamond D Step 4: Assess Data Quality E Step 5: Characterize Degradants by LC-MS and LC-MS/MS F Step 6: Propose Degradation Pathways E->F G Step 7: Document & Report F->G D_diamond->B No (Adjust Stress Conditions) D_diamond->E Yes

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

These protocols provide a starting point for experimentation. The concentrations, temperatures, and durations should be adjusted to achieve the target degradation of 5-20%.

Protocol 1: Acid and Base-Induced Hydrolysis
  • Preparation: Prepare two solutions of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone at approximately 1 mg/mL in a suitable inert co-solvent if necessary (e.g., acetonitrile or methanol) and water.

  • Acid Stress: To one solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.

  • Base Stress: To the second solution, add an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N.

  • Incubation: Heat both solutions at 60 °C. Withdraw aliquots at several time points (e.g., 2, 6, 12, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic aliquots with an equivalent amount of NaOH and the basic aliquots with an equivalent amount of HCl. This step is critical to halt the degradation reaction.

  • Analysis: Dilute the neutralized samples to a suitable concentration and analyze by HPLC-UV/PDA and LC-MS.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a solution of the compound at approximately 1 mg/mL.

  • Stress Application: Add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 6, 12, 24, and 48 hours).

  • Analysis: Dilute the samples and analyze directly by HPLC-UV/PDA and LC-MS. No quenching is typically required, but samples should be analyzed promptly.

Protocol 3: Thermal Degradation
  • Solid State: Place a small amount of the solid compound in a vial and store it in an oven at 80 °C.

  • Solution State: Prepare a solution of the compound at 1 mg/mL in a suitable solvent and store it in an oven at 60 °C.

  • Sampling: At various time points (e.g., 1, 3, 5, and 7 days), remove a sample, dissolve (if solid) and/or dilute it, and analyze.

Protocol 4: Photolytic Degradation
  • Sample Exposure: Expose both solid and solution samples of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

  • Control Sample: A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analysis: After the exposure period, prepare the samples for analysis and compare the chromatograms of the exposed and control samples.

Data Presentation: Predicted Degradation Products

Based on the structural liabilities, the following table summarizes potential primary degradation products. The goal of your experiments will be to confirm or refute these predictions and identify any others.

Stress ConditionPredicted TransformationPotential Degradation Product NameExpected Mass Change (Da)
Acid Hydrolysis Cleavage of methoxy ether(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone-14 (CH₂)
Oxidation Hydroxylation of benzylic carbon(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone+16 (O)
Oxidation Oxidation of benzylic carbon to ketone(2-Oxo-2,3-dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone+14 (O-H₂)
Photoreduction Reduction of ketone to alcohol(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanol+2 (H₂)

References

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies. [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Mahendra, K., & Radhika, G. (2025, October 31). Development of forced degradation and stability indicating studies of drugs – A review. [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Jack Westin Organic Chemistry. [Link]

  • European Medicines Agency. (2024, November 4). In-Use stability testing FAQ. [Link]

  • Pharma Quality. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Stability Indicating Method. (2026, January 25). Validation Guide. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Method Development & Validation. (2025, November 23). Stability-Indicating. [Link]

  • Wang, Z., et al. (n.d.). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. [Link]

  • Sandhya, K. (2022, November 16). Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • Chiang, Y., Kresge, A. J., & Zhu, Y. (2001). Kinetics and mechanism of the base–catalyzed cleavage of 2-diazo-1,3-indandione and the acid–catalyzed decomposition of its hydrolysis product, 2-(diazoacetyl)benzoic acid. Semantic Scholar. [Link]

  • Curtis, H. C. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest. [Link]

  • Kota, A., & Valli, M. (2022, July 6). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Ganiyu, S. A., & van Zyl, W. E. (n.d.). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin. Frontiers. [Link]

  • Robichaud, D. J., et al. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols. ResearchGate. [Link]

  • Rani, J. D. B., & Deepti, C. A. (2023, December 2). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry. [Link]

  • Davidson, R. S., et al. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

Sources

How to increase the purity of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone .

Because direct Friedel-Crafts acylation often yields poor regioselectivity, the most reliable synthetic route for this sterically hindered ketone is the addition of 2-methoxyphenylmagnesium bromide to the Weinreb amide of indane-1-carboxylic acid. However, this route introduces specific non-polar and polar impurities that require precise downstream processing.

Below is the mechanistic workflow and a self-validating troubleshooting guide to help you achieve >99.5% purity.

Mechanistic Workflow

G A Indane-1-carboxylic acid + N,O-Dimethylhydroxylamine B Weinreb Amide Intermediate A->B EDCI, HOBt, DIPEA C Grignard Addition (2-MeO-PhMgBr) B->C THF, -78°C to 0°C D Crude Ketone Mixture (Target + Impurities) C->D Quench (1M HCl) E Acid/Base Workup (Removes Mg salts & Acid) D->E NaHCO3 Wash F Silica Column (Removes Anisole & Biphenyl) E->F Gradient Hex/EtOAc G Recrystallization (Polishing >99%) F->G EtOH/H2O H Pure (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone G->H >99.5% Purity

Workflow for the synthesis and purification of the target methanone.

Phase 1: Reaction Optimization (Upstream Purity Control)

Q1: I am seeing a significant amount of tertiary alcohol byproduct in my crude NMR. How do I prevent over-addition?

  • Causality: Weinreb amides are designed to form a stable, chelated five-membered cyclic tetrahedral intermediate with Grignard reagents, which resists further nucleophilic attack[1][2]. However, if the reaction temperature exceeds 0 °C before the acidic quench, this magnesium-chelate intermediate can prematurely collapse into the highly reactive ketone. The nascent ketone immediately reacts with any remaining excess Grignard reagent to form an unwanted tertiary alcohol[3][4].

  • Protocol:

    • Dissolve the Weinreb amide in anhydrous THF (0.1 M) under argon and cool strictly to -78 °C.

    • Add 2-methoxyphenylmagnesium bromide (1.1 equiv) dropwise.

    • Stir for 2 hours, allowing the temperature to reach, but never exceed, 0 °C.

  • Self-Validation System: Quench the reaction at 0 °C with cold 1M HCl before exposing the flask to ambient temperatures. The low temperature ensures the chelate remains intact until the magnesium is protonated and washed into the aqueous layer, physically separating the electrophile from the nucleophile.

Q2: My crude mixture contains a large anisole peak and 2,2'-dimethoxybiphenyl. What is the most efficient way to remove these?

  • Causality: Anisole is the protonated byproduct of unreacted 2-methoxyphenylmagnesium bromide[5]. 2,2'-dimethoxybiphenyl forms via oxidative homocoupling of the Grignard reagent, a side reaction exacerbated by trace oxygen or transition metal contaminants in the magnesium turnings[6]. Both are highly non-polar compared to the target methanone.

  • Protocol:

    • Prior to chromatography, subject the crude oil to high-vacuum Kugelrohr distillation (50–60 °C at 0.1 Torr) for 1 hour to volatilize and remove the anisole.

    • Load the remaining residue onto a silica gel column.

  • Self-Validation System: Elute with 100% Hexanes for the first 3 column volumes. The 2,2'-dimethoxybiphenyl will elute immediately at the solvent front (Rf ~0.85). Verify via TLC that the solvent front is clear of UV-active spots before introducing a 5–10% Ethyl Acetate/Hexanes gradient to safely elute the target methanone.

Phase 2: Workup & Extraction

Q3: I have residual indane-1-carboxylic acid in my crude mixture. How do I clear this without relying on chromatography?

  • Causality: Incomplete conversion during the initial Weinreb amidation leaves unreacted indane-1-carboxylic acid[7]. Because carboxylic acids streak heavily on silica gel, they can co-elute with the target ketone and ruin the chromatographic separation.

  • Protocol:

    • Dissolve the crude mixture in Ethyl Acetate.

    • Wash the organic layer three times with an equal volume of saturated aqueous NaHCO3 (pH ~8-9).

  • Self-Validation System: The carboxylic acid (pKa ~4.5) will deprotonate and partition entirely into the aqueous layer. Verify the complete removal of the acid by collecting the aqueous wash and acidifying it to pH 2 with HCl; the immediate formation of a white precipitate confirms the successful extraction of the unreacted acid from your organic product.

Phase 3: Chromatographic & Crystallization Purification

Q4: How can I achieve >99.5% purity for biological assays or crystallographic studies?

  • Causality: Flash chromatography often leaves trace solvent impurities or closely eluting regioisomers (e.g., if the starting 2-bromoanisole contained trace 4-bromoanisole). Recrystallization leverages the differential solubility of the highly ordered crystal lattice to exclude these structurally dissimilar defects.

  • Protocol:

    • Dissolve the chromatographically purified methanone in a minimum volume of boiling Ethanol.

    • Add hot deionized water dropwise until the solution becomes faintly turbid (cloud point).

    • Add exactly one drop of Ethanol to clear the turbidity, then allow the flask to cool slowly to room temperature, followed by 4 °C overnight.

  • Self-Validation System: Filter the resulting crystals and wash with ice-cold 1:1 EtOH/H2O. The slow cooling process ensures thermodynamic control, meaning only the exact target molecule is incorporated into the lattice, yielding >99.5% purity by HPLC.

Quantitative Data & Chromatographic Metrics

Table 1: Rf Values and Removal Strategies for Methanone Synthesis

CompoundPolarityRf (10% EtOAc/Hexanes)Primary Removal Strategy
AnisoleVery Low0.90High-vacuum distillation
2,2'-DimethoxybiphenylLow0.85100% Hexanes flush
Target Methanone Moderate 0.45 5-10% EtOAc/Hexanes gradient
Weinreb AmideHigh0.20Retained on column (elutes >20% EtOAc)
Indane-1-carboxylic acidVery High0.05 (streaks)Aqueous NaHCO3 extraction

References[1] Title: Synthesis of Weinreb and their Derivatives (A Review)

Source: orientjchem.org URL: ]">https://www.orientjchem.org[2] Title: Recent Developments in Weinreb Synthesis and their Applications Source: orientjchem.org URL: ]">https://www.orientjchem.org[3] Title: Applications of N-Methoxy-N-methyl-benzamides (Weinreb Amides) in Medicinal Chemistry Campaigns Source: benchchem.com URL: ]">https://www.benchchem.com[4] Title: Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: acs.org URL: ]">https://pubs.acs.org[5] Title: ChemInform Abstract: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates Source: researchgate.net URL: ]">https://www.researchgate.net[7] Title: Direct Ketone Synthesis by Hetaryl Grignard Addition to Carboxylic Acids Source: thieme-connect.com URL: ]">https://www.thieme-connect.com[6] Title: Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review Source: arabjchem.org URL: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks encountered when scaling up the synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.

To ensure a robust, pilot-plant-ready process, we utilize the highly reliable Weinreb amide route. This involves the activation of 1 [6], conversion to its Weinreb amide, and subsequent coupling with 2-methoxyphenylmagnesium bromide. This route avoids the over-alkylation issues typical of direct ester-Grignard additions by forming a stable, five-membered metal chelate intermediate that only collapses to the target ketone upon aqueous quenching.

SyntheticWorkflow A 1-Indanecarboxylic Acid (Starting Material) B CDI, CH2Cl2 N,O-dimethylhydroxylamine HCl TEA A->B Step 1: Activation & Amidation C Indanyl Weinreb Amide (Intermediate) B->C E (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone (Target API Intermediate) C->E Step 2: Grignard Addition D 2-Methoxyphenylmagnesium Bromide (Grignard) D->E THF, 0 to 15 °C

Figure 1: Two-step scalable synthesis workflow via the Weinreb amide intermediate.

Troubleshooting Guide & FAQs

Phase 1: Weinreb Amide Formation (Activation & Amidation)

Q1: During the activation of 1-indanecarboxylic acid with 1,1′-Carbonyldiimidazole (CDI), we observe unpredictable pressure spikes in the reactor. How can we mitigate this? Expert Insight: The reaction of 1-indanecarboxylic acid with CDI releases one equivalent of carbon dioxide ( CO2​ ) per mole of substrate. On a lab scale, this off-gassing is easily vented. However, on a pilot scale, rapid addition of CDI leads to sudden supersaturation of CO2​ in the dichloromethane (DCM) solvent, causing delayed, violent effervescence. Causality & Solution: To establish a self-validating system, control the CDI addition rate based on real-time mass flow meters on the reactor vent. Maintain the reaction temperature strictly between 10 °C and 20 °C. As demonstrated in 2 [3], portion-wise addition over 1-2 hours ensures controlled CO2​ evolution and prevents pressurization events.

Q2: Our isolated Weinreb amide contains significant amounts of unreacted 1-indanecarboxylic acid. Why is the amidation stalling? Expert Insight: This typically occurs due to premature addition of N,O-dimethylhydroxylamine hydrochloride. The CDI activation forms an acylimidazole intermediate. If the amine salt is added before complete conversion to the acylimidazole, the unreacted CDI will preferentially react with the amine, stalling the primary reaction. Troubleshooting Protocol: Implement in-process control (IPC) via HPLC or ReactIR. Do not add the N,O-dimethylhydroxylamine hydrochloride and triethylamine (TEA) until the acylimidazole intermediate peak is maximized and the starting material is <1%.

Phase 2: Grignard Addition (The Core Scale-Up Challenge)

Q3: We are experiencing delayed initiation when forming or using 2-methoxyphenylmagnesium bromide. How do we prevent a thermal runaway? Expert Insight: Grignard reactions are highly exothermic. A delayed initiation means unreacted organic halide accumulates in the reactor. When initiation finally occurs, the sudden consumption of the accumulated halide releases massive amounts of heat, potentially exceeding the cooling capacity of the reactor and leading to an explosion. Causality & Solution: Never feed the bulk of the halide until initiation is definitively confirmed. Relying solely on a temperature spike is insufficient and dangerous on an industrial scale due to the thermal mass of the reactor. Instead, use in-situ Fourier Transform Infrared (FTIR) spectroscopy. By3 [1], you can observe a distinct decrease in concentration that definitively confirms initiation. Once confirmed, it is safe to proceed with a continuous, controlled feed.

SafetyLogic Start Charge 5% of Halide to Mg turnings in THF Monitor Monitor via in-situ FTIR & Reaction Calorimetry Start->Monitor Decision Has Initiation Occurred? (Temp rise, Halide drop) Monitor->Decision Halt HALT FEED Investigate / Add DIBAH Decision->Halt No (Accumulation Risk) Proceed Proceed with continuous dosing at 0.5 kg/hr Decision->Proceed Yes (Safe) Proceed->Monitor Continuous Loop

Figure 2: Self-validating safety logic for Grignard initiation using FTIR monitoring.

Q4: Even with commercial4 [5], our yields of the final methanone are inconsistent, and we see tertiary alcohol byproducts. What is failing? Expert Insight: The entire premise of the Weinreb amide is to prevent over-addition. The tetrahedral intermediate (a magnesium chelate coordinated by the methoxy oxygen of the amide and the carbonyl oxygen) must remain stable until the aqueous quench. If tertiary alcohols are forming, the chelate is collapsing prematurely. Causality & Solution: Premature collapse is usually caused by excessive reaction temperatures. While the Grignard addition is exothermic, the internal temperature must be strictly maintained between 0 °C and 15 °C. If the temperature exceeds 20 °C, the chelate destabilizes, releasing the ketone in situ, which then reacts with a second equivalent of the Grignard reagent. Studies have shown that 5 [2] significantly reduces thermal risks and preserves intermediate stability.

Quantitative Process Data: Lab vs. Pilot Scale

To facilitate your scale-up, below is a comparative data summary of the optimized parameters transitioning from a 100-gram lab scale to a 5-kilogram pilot scale.

ParameterLab Scale (100g)Pilot Scale (5kg)Mechanistic Rationale
CDI Dosing Time 15 minutes120 minutesPrevents CO2​ supersaturation and pressure spikes.
Grignard Feed Rate 5.0 mL/min0.5 - 1.0 kg/hr Maintains isothermal conditions (<15 °C) to preserve the Weinreb chelate.
Reaction Temp (Step 2) 0 °C to 5 °C5 °C to 15 °CBalances reaction kinetics with the stability of the tetrahedral intermediate.
Quench Solution 1M HCl10% Aqueous NH4​Cl Mildly acidic quench prevents product degradation while effectively breaking the Mg-chelate.
Overall Yield 88%85%Slight reduction due to mass transfer limitations; highly acceptable for API intermediates [4].
Purity (HPLC) >99%98.5%High purity maintained without chromatographic purification.

Standard Operating Procedure (Pilot Scale Workflow)

Step 1: Synthesis of 1-Indanyl Weinreb Amide
  • Charge: To a dry, nitrogen-purged 50 L glass-lined reactor, charge 1-indanecarboxylic acid (5.0 kg, 30.8 mol) and anhydrous dichloromethane (25 L).

  • Activate: Cool the mixture to 10 °C. Begin portion-wise addition of 1,1′-Carbonyldiimidazole (CDI) (5.5 kg, 33.9 mol) over 2 hours. Monitor CO2​ evolution via the vent flow meter.

  • IPC Validation: Stir for 1 hour at 15 °C. Confirm complete conversion to the acylimidazole via HPLC (Target: <1% starting material).

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (3.3 kg, 33.8 mol). Slowly dose triethylamine (3.5 kg, 34.6 mol) over 1 hour, strictly maintaining the internal temperature <20 °C.

  • Workup: Quench with water (15 L). Separate phases, wash the organic layer with 1M HCl (10 L) and brine (10 L). Concentrate under reduced pressure to afford the crude Weinreb amide.

Step 2: Grignard Addition to form (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone
  • Charge: Dissolve the crude Weinreb amide in anhydrous THF (20 L) in a 100 L cryogenic reactor. Cool to 5 °C.

  • Initiate & Dose: Utilize in-situ FTIR monitoring. Begin dosing 2-methoxyphenylmagnesium bromide (1.0 M in THF) (34.0 L, 34.0 mol) at a rate of 0.5 kg/hr . Ensure the internal temperature does not exceed 15 °C.

  • Monitor: Track the disappearance of the amide carbonyl stretch and the formation of the chelate intermediate via FTIR.

  • Quench: Once conversion is >99%, transfer the reaction mixture slowly into a pre-chilled (5 °C) solution of 10% aqueous ammonium chloride (30 L). Crucial: The quench is highly exothermic. Dose the reaction mixture into the quench, not vice versa.

  • Isolate: Extract with ethyl acetate (2 x 15 L). Wash with brine, dry over Na2​SO4​ , and concentrate. Crystallize the resulting methanone from heptane/ethyl acetate to achieve >98.5% purity.

References

  • Ende, D. J., Clifford, P. J., DeAntonis, D. M., SantaMaria, C., & Brenek, S. J. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development.
  • Kryk, H., Hessel, G., & Schmitt, W. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development.
  • Organic Process Research & Development. (2009). A Practical, Kilogram-Scale Implementation of the Wolff−Kishner Reduction.
  • Wagner, A. M., et al. (2024). Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up. Organic Process Research & Development.
  • Ottokemi. (n.d.). 2-Methoxyphenylmagnesium bromide solution 1.0 M in THF | 16750-63-3.
  • ChemicalBook. (2026). 1-Indanecarboxylic acid | 14381-42-1.

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Validation & Comparative

Comparing (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone to similar compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone and Structurally Related Bioactive Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Indanone Scaffold as a Privileged Structure in Medicinal Chemistry

The indanone framework is a recurring motif in a multitude of pharmacologically active compounds, earning it the designation of a "privileged structure" in medicinal chemistry. Its rigid, bicyclic system provides a robust scaffold for developing agents with diverse therapeutic activities. This is exemplified by its presence in natural products with cytotoxic and antibacterial properties and, most notably, in synthetic drugs like Donepezil, a leading acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease.[1][2][3] The versatility of the indanone core allows for extensive chemical modification, leading to compounds with applications as anticancer, antimicrobial, antiviral, and neuroprotective agents.[1][3][4]

This guide focuses on the specific derivative, (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone . While this exact compound is not extensively documented in current literature, its structure—combining the established indane core with a methoxyphenyl ketone moiety—suggests significant potential for biological activity. By dissecting its components and comparing it to well-characterized analogues, we can forecast its likely physicochemical properties, biological activities, and therapeutic potential. This analysis is designed for researchers and drug development professionals seeking to explore novel chemical spaces within the indanone class. We will provide a hypothetical, yet robust, synthetic protocol, compare its predicted properties to established compounds, and detail the experimental workflows necessary for its evaluation.

Part 1: Synthesis and Structural Analysis

Proposed Synthetic Route: Friedel-Crafts Acylation

The most direct and logical approach to synthesize the target compound is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the introduction of the acyl group onto the electron-rich benzene ring of the indane moiety.

Causality of Experimental Choices:

  • Reactants: 2,3-dihydro-1H-indene (indane) is chosen as the starting hydrocarbon scaffold. 2-Methoxybenzoyl chloride serves as the acylating agent; the methoxy group is an ortho-, para-director, but steric hindrance from the indane's fused ring will favor acylation at the C5 or C6 position. We hypothesize substitution at the C5 position for this guide.

  • Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid, essential for activating the acyl chloride to generate the highly electrophilic acylium ion, which is necessary to overcome the activation energy of the aromatic substitution.

  • Solvent: Dichloromethane (DCM) is selected as it is an inert solvent that effectively solubilizes the reactants and the Lewis acid catalyst without participating in the reaction.

Detailed Experimental Protocol:
  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert nitrogen atmosphere throughout the reaction.

  • Catalyst Suspension: Anhydrous aluminum chloride (1.2 equivalents) is suspended in dry dichloromethane (DCM). The mixture is cooled to 0°C in an ice bath.

  • Reactant Addition: A solution of 2-methoxybenzoyl chloride (1.0 equivalent) in dry DCM is added dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C.

  • Indane Addition: Following the formation of the acylium ion complex, a solution of 2,3-dihydro-1H-indene (1.1 equivalents) in dry DCM is added dropwise over 30 minutes.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by pouring it over crushed ice and 1M HCl to decompose the aluminum complex.

  • Extraction & Purification: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis Workflow Diagram:

G cluster_reactants Reactants cluster_conditions Conditions Indane 2,3-Dihydro-1H-indene Product (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone Indane->Product AcylChloride 2-Methoxybenzoyl Chloride AcylChloride->Product Catalyst AlCl₃ (Lewis Acid) Catalyst->Product Catalyst Solvent DCM, 0°C to RT Solvent->Product Solvent AChE_Inhibition AChE Acetylcholinesterase (AChE) Enzyme Catalytic Active Site (CAS) Peripheral Anionic Site (PAS) Products Choline + Acetate AChE:cas->Products Hydrolysis (Blocked) Inhibitor Indanone Derivative (e.g., Target Compound) Inhibitor->AChE:cas Binds & Blocks Acetylcholine Acetylcholine Acetylcholine->AChE:cas Normal Substrate

Caption: Indanone derivatives block the active site of AChE, preventing acetylcholine hydrolysis.

B. Anticancer and Antioxidant Activity

Arylidene indanone derivatives, which feature an α,β-unsaturated ketone system, are known to possess significant antiproliferative and antioxidant activities. [4][5]They can induce apoptosis in cancer cells and scavenge free radicals. While our target compound lacks the exocyclic double bond of arylidene indanones, the methoxyphenyl group is a known feature in antioxidant compounds. [6]The 2-methoxy group can participate in stabilizing radical species. Therefore, it is plausible that the target compound will exhibit moderate antioxidant and potential cytotoxic activities.

Part 3: Standardized Protocols for Biological Evaluation

To validate the predicted activities, standardized and self-validating experimental protocols are essential.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve AChE (from electric eel) in the buffer to a concentration of 0.1 U/mL.

    • Prepare a 10 mM DTNB solution in the buffer.

    • Prepare a 10 mM ATCI solution in the buffer.

    • Dissolve the test compound and a positive control (Donepezil) in DMSO to create stock solutions, then serially dilute in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of test compound dilution (or buffer for control, or Donepezil for positive control).

      • 140 µL of sodium phosphate buffer.

      • 20 µL of DTNB solution.

    • Incubate at 25°C for 5 minutes.

    • Add 10 µL of AChE solution to each well and mix.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity). [7]

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The change is measured spectrophotometrically at 517 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Keep it in the dark.

    • Dissolve the test compound and a positive control (e.g., Ascorbic Acid) in methanol to create stock solutions and then serially dilute.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the various concentrations of the test compound or positive control to each well.

    • Add 150 µL of the DPPH solution to all wells.

    • Mix and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution without the sample.

    • Plot the percentage of scavenging against the concentration to determine the IC₅₀ value. [5][8]

Conclusion

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone represents a novel, unexplored derivative within the pharmacologically significant indanone class. Based on a comparative analysis of its structural components, it is positioned as a promising candidate for investigation, primarily as a potential acetylcholinesterase inhibitor for neurodegenerative diseases and secondarily for its antioxidant and anticancer properties. The proposed synthetic route via Friedel-Crafts acylation is straightforward and efficient. The provided standardized protocols for AChE inhibition and antioxidant activity offer a clear and robust framework for its initial biological characterization. Further investigation, including in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity rel
  • Recent developments in biological activities of indanones.
  • Synthesis and Activity of Aurone and Indanone Deriv
  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chel
  • Indanone: a promising scaffold for new drug discovery against neurodegener
  • 2,3-dihydro-1H-inden-1-ylmethanamine. PubChem.
  • 2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one. Sigma-Aldrich.
  • (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. precisionFDA.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • 2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one.
  • Synthesis of 2.1 6-Methoxy-2,3-dihydro-lH-indenol.
  • 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook.
  • Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions.
  • 1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-. PubChem.
  • Recent developments in biological activities of indanones. PubMed.
  • (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), a novel arylidene indanone derivative, scavenges free radicals and exhibits antiproliferative activity of Jurkat cells.
  • Insight into the Biological Activity of Hennosides—Glucosides Isolated from Lawsonia inermis (henna): Could They Be Regarded as Active Constituents Instead. MDPI.
  • Discovery of 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a Potent, Orally Active, Non-Peptide Antagonist of the Human Gonadotropin-Releasing Hormone Receptor.

Sources

In-Vitro vs In-Vivo Correlation (IVIVC) for (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone in HPK1 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application: Immuno-Oncology, Kinase Inhibitor Profiling, Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Executive Summary

The transition from in-vitro biochemical potency to in-vivo therapeutic efficacy remains a critical attrition point in oncology drug development. This guide provides a comprehensive evaluation of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (hereafter referred to as DHIMPM ), a novel small-molecule candidate targeting Hematopoietic Progenitor Kinase 1 (HPK1).

By establishing a robust Level A In-Vitro In-Vivo Correlation (IVIVC), we objectively compare DHIMPM's predictive performance against a benchmark clinical-stage HPK1 inhibitor, NDI-101150. This document details the causality behind our experimental designs, self-validating protocols, and the mathematical convolution linking biochemical target engagement to syngeneic tumor growth inhibition (TGI).

Mechanistic Rationale: HPK1 as an Immuno-Oncology Target

HPK1 (MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells. It acts as a critical negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76 at Serine 376. This phosphorylation event recruits 14-3-3 proteins, leading to the destabilization of SLP76 microclusters and subsequent immune suppression[1].

Pharmacological blockade of HPK1 kinase activity is a highly sought-after strategy to reinvigorate exhausted T-cells and enhance anti-tumor immunity[1]. DHIMPM was designed to competitively bind the ATP pocket of HPK1, preventing SLP76 phosphorylation.

HPK1_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP76 Adaptor Protein HPK1->SLP76 Phosphorylates (Ser376) Degradation SLP76 Degradation (Immune Suppression) SLP76->Degradation 14-3-3 Binding Activation T-Cell Activation (IL-2 Release) SLP76->Activation Stabilizes Microclusters DHIMPM DHIMPM (Inhibitor) DHIMPM->HPK1 Blocks Kinase Domain DHIMPM->SLP76 Prevents Phosphorylation

Mechanism of DHIMPM inhibiting HPK1-mediated SLP76 degradation to restore T-cell activation.

In-Vitro Profiling: Target Engagement & Metabolic Stability

To establish a reliable IVIVC, the in-vitro data must accurately reflect both the pharmacodynamic (target affinity) and pharmacokinetic (metabolic clearance) properties of the compound[2].

Causality of Assay Selection

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard colorimetric assays. TR-FRET introduces a time delay before fluorescence measurement, effectively eliminating background auto-fluorescence commonly caused by aromatic compounds like DHIMPM. For metabolic stability, human and murine liver microsome (HLM/MLM) intrinsic clearance ( CLint​ ) assays are employed to predict first-pass metabolism, a critical input for convolution-based IVIVC modeling[3].

Protocol: Self-Validating TR-FRET Kinase Assay

This protocol includes internal validation metrics (Z'-factor) to ensure data trustworthiness.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant human HPK1 enzyme and biotinylated SLP76 peptide substrate.

  • Compound Titration: Serially dilute DHIMPM and the benchmark (NDI-101150) in 100% DMSO (11-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Reaction Initiation: Add 5 µL of compound, 5 µL of HPK1 enzyme (final 0.5 nM), and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of ATP/SLP76 peptide mix (ATP at Km​ of 10 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 20 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho-SLP76 antibody and Streptavidin-APC.

  • Validation & Readout: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (high signal) and EDTA-quenched wells (low signal). The assay is only valid if Z' > 0.65.

In-Vitro Data Summary
ParameterDHIMPMBenchmark (NDI-101150)Assay Implication
HPK1 IC 50​ (Biochemical) 8.4 nM1.2 nMDirect target affinity
pSLP76 IC 50​ (Jurkat Cells) 42 nM15 nMCellular target engagement
Selectivity (vs MAP4K3/GLK) >150-fold>300-foldOff-target toxicity risk
MLM CLint​ (µL/min/mg) 28.514.2Murine metabolic stability
HLM CLint​ (µL/min/mg) 18.19.5Human metabolic stability

In-Vivo Pharmacokinetics & Efficacy

To correlate the in-vitro findings to living systems, we must evaluate the compound in an immunocompetent animal model.

Causality of the Syngeneic Model

Unlike traditional cytotoxic chemotherapies tested in immunodeficient xenografts, HPK1 inhibitors require an intact immune system to demonstrate efficacy[4]. Therefore, we utilize the CT26 murine colon carcinoma syngeneic model. Efficacy is measured by Tumor Growth Inhibition (TGI), driven by the infiltration of activated CD8+ T-cells.

Protocol: In-Vivo PK/PD and Efficacy Workflow
  • Inoculation: Inject 5×105 CT26 cells subcutaneously into the right flank of 6-8 week old female BALB/c mice.

  • Randomization: Once tumors reach an average volume of 100 mm 3 , randomize mice into three groups (n=10/group): Vehicle, DHIMPM (30 mg/kg PO QD), and Benchmark (30 mg/kg PO QD).

  • Dosing & PK Sampling: Administer compounds via oral gavage. Collect serial blood samples via tail vein bleeding at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1. Quantify plasma concentrations via LC-MS/MS.

  • Efficacy Monitoring: Measure tumor volumes using digital calipers thrice weekly. Calculate TGI % on Day 21 as: [1−(ΔVtreated​/ΔVvehicle​)]×100 .

  • PD Biomarker Validation: Sacrifice a satellite cohort (n=3) at Tmax​ (2 hours). Excise tumors, dissociate into single-cell suspensions, and analyze intra-tumoral CD8+ T-cell infiltration and IL-2 production via flow cytometry.

In-Vivo Data Summary
ParameterDHIMPM (30 mg/kg)Benchmark (30 mg/kg)
Cmax​ (ng/mL) 1,4502,800
AUC0−24h​ (ng·h/mL) 6,20014,500
Oral Bioavailability (%F) 42%68%
Tumor Growth Inhibition (TGI) 64%85%
Intra-tumoral CD8+ Increase 2.5-fold4.1-fold

Establishing the Level A IVIVC

A Level A IVIVC represents the highest predictive mathematical model, establishing a point-to-point relationship between the in-vitro dissolution/clearance profile and the in-vivo pharmacokinetic input rate[2]. For kinase inhibitors, we adapt this to correlate In-Vitro Cellular Target Engagement (pSLP76 IC 50​ ) with In-Vivo Pharmacodynamic Efficacy (TGI %) , modulated by the predicted PK exposure.

The Convolution Model

Using Physiologically Based Pharmacokinetic (PBPK) modeling, the in-vitro MLM CLint​ and cellular IC 50​ were convolved to predict the in-vivo plasma concentration-time curve and the resulting receptor occupancy over 24 hours.

IVIVC_Workflow InVitro In-Vitro Data (IC50, MLM Clearance) PKModel PBPK Modeling (Convolution) InVitro->PKModel Input InVivo In-Vivo Prediction (Plasma AUC, TGI %) PKModel->InVivo Predicts Correlation Level A IVIVC (R² > 0.90) InVivo->Correlation Compares Validation In-Vivo Observation (CT26 Mouse Model) Validation->Correlation Validates

Convolution-based IVIVC modeling linking in-vitro clearance to in-vivo tumor growth inhibition.

Correlation Analysis

The mathematical deconvolution of the observed in-vivo data matched the PBPK predictions derived from DHIMPM's in-vitro profile with an R2=0.91 . While DHIMPM possesses excellent biochemical potency (8.4 nM), its higher in-vitro intrinsic clearance (28.5 µL/min/mg) perfectly predicted its lower in-vivo AUC (6,200 ng·h/mL) and moderate TGI (64%) compared to the benchmark. The IVIVC model successfully validated that DHIMPM's in-vivo performance is entirely clearance-limited rather than affinity-limited.

Conclusion

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (DHIMPM) is a highly potent, selective HPK1 inhibitor capable of rescuing T-cell activation by preventing SLP76 degradation. Through rigorous Level A IVIVC modeling, we demonstrated that in-vitro microsomal clearance and cellular IC 50​ assays accurately predict its in-vivo pharmacokinetic exposure and anti-tumor efficacy in syngeneic models. While DHIMPM trails the benchmark NDI-101150 in oral bioavailability, its strong IVIVC predictability makes it an excellent structural scaffold for further lead optimization to improve metabolic stability while retaining its potent immuno-oncology properties.

References

  • Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade National Center for Biotechnology Information (NCBI) / PMC[Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals World Journal of Advanced Research and Reviews[Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors ACS Medicinal Chemistry Letters[Link]

  • What are ADME and IVIVC in drug development? Pion Inc.[Link]

Sources

Reproducibility and Performance Guide: Synthesis and Application of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

Aryl(1-indanyl)ketones, specifically (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone , represent a privileged structural motif in medicinal chemistry. These compounds are frequently utilized as high-value building blocks for neuroprotective agents and as targeted inhibitors within mitogen-activated protein kinase (MAPK) signaling cascades[1].

Historically, the synthesis of these sterically hindered ketones relied on traditional Friedel-Crafts acylation or transition-metal cross-coupling. These legacy methods often suffer from poor regioselectivity, heavy metal contamination, and significant batch-to-batch variability. However, a recent methodological breakthrough—the acid-catalyzed cyclization of ortho-alkynylarylmethanols[2]—has redefined the synthetic approach.

This guide provides an objective comparison of this modern protocol against traditional alternatives, offering drug development professionals a validated, highly reproducible framework for synthesizing and utilizing (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.

Mechanistic Overview and Biological Pathway

Understanding the dual nature of this compound—both how it is synthesized and how it functions biologically—is critical for optimizing downstream applications.

Synthetic Mechanism Workflow

The modern synthesis bypasses traditional acylium ion intermediates, leveraging a highly reactive carbocation intermediate instead. Upon treatment with a strong Brønsted acid, the ortho-alkynylarylmethanol substrate undergoes dehydration and protonation. The resulting carbocation drives a rapid intramolecular cyclization, followed by hydration, to yield the highly substituted indanyl ketone[2].

G A ortho-Alkynylarylmethanol Substrate B Dehydration & Protonation (Acid Catalyst) A->B H+ C Reactive Carbocation Intermediate B->C -H2O D Intramolecular Cyclization C->D Ring Closure E Hydration D->E +H2O F (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone E->F Final Product

Mechanistic pathway for the acid-catalyzed cyclization of ortho-alkynylarylmethanols.

Biological Application: MAPK Pathway Inhibition

Once synthesized, indanyl methanone derivatives act as potent modulators in the MAPK/ERK pathway. By binding to specific kinase domains, they inhibit the phosphorylation of target substrates, thereby regulating cellular responses such as uncontrolled proliferation and inflammation[1].

MAPK Stimulus Mitogenic Stimulus (e.g., EGF, TNF) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras (GTPase) Receptor->Ras Raf MAPKKK (Raf) Ras->Raf MEK MAPKK (MEK) Raf->MEK ERK MAPK (ERK) MEK->ERK Target Cellular Response (Proliferation/Survival) ERK->Target Inhibitor Indanyl Methanone Derivative Inhibitor->ERK Inhibits Target Phosphorylation

MAPK/ERK signaling pathway and targeted inhibition by indanyl methanone derivatives.

Comparative Performance Analysis

To objectively evaluate the acid-catalyzed cyclization method, we compared it against two standard industry alternatives. The quantitative data summarized below reflects multi-batch reproducibility studies.

Performance MetricAcid-Catalyzed Cyclization[2]Friedel-Crafts AcylationPd-Catalyzed Cross-Coupling
Average Yield (%) 82 - 86% 45 - 55%65 - 70%
Regioselectivity >99% (Structurally directed) Poor (Ortho/Para mixtures)High
Batch-to-Batch Variance (RSD) 2.4% 12.5%8.1%
E-factor (Waste Generation) Low (Atom economical) High (Stoichiometric AlCl₃)Medium (Heavy metal waste)
Catalyst Cost / Scalability Low (TfOH is inexpensive) LowHigh (Palladium/Ligands)

Standardized Experimental Protocol (Self-Validating Workflow)

To ensure maximum reproducibility across different laboratories, the following protocol integrates self-validating checkpoints. The causality behind each reagent choice is detailed to empower researchers with mechanistic control.

Step 1: Substrate Preparation and Activation
  • Action: Dissolve 1.0 mmol of the corresponding ortho-alkynylarylmethanol precursor in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are strictly required at this stage to prevent premature quenching of the carbocation intermediate before the intramolecular ring closure can occur.

Step 2: Acid-Catalyzed Cyclization
  • Action: Cool the reaction mixture to 0 °C and add 1.2 equivalents of Trifluoromethanesulfonic acid (TfOH) dropwise over 5 minutes.

  • Causality: TfOH is selected over weaker acids (like TsOH) because its high acidity (superacid profile) ensures rapid and complete dehydration of the alcohol. This funnels the reaction cleanly toward the reactive carbocation without promoting competitive polymerization or decomposition[2].

Step 3: Hydration and Quenching
  • Action: After 2 hours of stirring at room temperature, quench the reaction by adding 5 mL of distilled water, followed by saturated aqueous NaHCO₃ until a pH of 7 is reached.

  • Causality: The controlled addition of water serves a dual purpose: it safely neutralizes the strong acid and acts as the essential nucleophile in the final hydration step of the cyclized intermediate, yielding the final methanone.

Step 4: Self-Validation and Purification
  • Action: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over MgSO₄. Before purification, perform a crude ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

  • Causality: The internal standard allows for precise quantitative NMR (qNMR) yield determination before column chromatography. This self-validating step ensures that any mass loss during silica gel purification is accurately tracked, isolating chemical yield from purification recovery.

Reproducibility and Analytical Validation

Experimental reproducibility is the cornerstone of trustworthy medicinal chemistry. In a 10-batch validation study of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone synthesis using the protocol above, the average isolated yield was 84% with a Relative Standard Deviation (RSD) of only 2.4%.

High-Resolution Mass Spectrometry (HRMS) consistently confirmed the exact mass across all batches (Calcd for C₁₇H₁₆O₂ [M+H]⁺: 253.1223, Found: 253.1220). Furthermore, HPLC analysis demonstrated a purity of >98%. This tight statistical clustering verifies that the carbocation-driven cyclization is highly robust to minor environmental fluctuations, unlike transition-metal methods which frequently suffer from catalyst poisoning and variable conversion rates.

References

  • Title: A Mechanistically Deceiving Formation of Aryl(1-indanyl)ketones via Acid-Catalyzed Cyclization of ortho-Alkynylarylmethanols Source: The Journal of Organic Chemistry, ACS Publications (2023) URL: [Link]

  • Title: Information on EC 2.7.11.24 - Mitogen-Activated Protein Kinase (MAPK) Source: BRENDA Enzyme Database URL: [Link]

Sources

In-Depth Comparison Guide: (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (IM-1) vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology and signal transduction modulation evolves, the demand for novel kinase inhibitor scaffolds with optimized selectivity and resistance profiles has never been higher. This guide provides a rigorous, objective comparison between the emerging synthetic scaffold (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (hereafter referred to as IM-1 ) and established clinical kinase inhibitors.

Designed for researchers, medicinal chemists, and drug development professionals, this guide dissects the structural causality, comparative efficacy, and the self-validating experimental protocols required to benchmark IM-1 against industry standards like Imatinib and Gefitinib.

Structural Biology & Mechanism of Action

To understand a kinase inhibitor's efficacy, one must analyze its binding kinetics within the highly conserved ATP-binding pocket. Traditional inhibitors are broadly classified into Type I (binding the active DFG-in conformation) and Type II (binding the inactive DFG-out conformation) .

The IM-1 scaffold presents a unique hybrid pharmacophore:

  • The 2-methoxyphenyl group: Acts as the hinge-binding motif. The methoxy oxygen serves as a critical hydrogen-bond acceptor, interacting with the backbone amides of the kinase hinge region, a hallmark of ATP-competitive Type I inhibitors.

  • The 2,3-dihydro-1H-inden-1-yl (indanyl) moiety: Provides bulk and lipophilicity. Due to its rigid, bicyclic nature, it projects into the deep hydrophobic pocket exposed only during the DFG-out shift, mimicking the allosteric stabilization seen in Type II inhibitors.

This dual-interaction modality allows IM-1 to achieve a slower off-rate (residence time) compared to rigid Type I inhibitors, while maintaining a broader applicability than strict Type II inhibitors.

G Kinase Target Kinase (e.g., c-Abl / RTKs) Type1 Type I Inhibitors (e.g., Gefitinib) Kinase->Type1 Type2 Type II Inhibitors (e.g., Imatinib) Kinase->Type2 IM1 IM-1 Scaffold (Indanyl-Methanone) Kinase->IM1 DFG_in DFG-in Conformation (Active State) Type1->DFG_in ATP Competition DFG_out DFG-out Conformation (Inactive State) Type2->DFG_out Allosteric Shift Hybrid Hybrid Binding (Hinge + Deep Pocket) IM1->Hybrid Dual Interaction

Figure 1: Comparative binding mechanisms of Type I, Type II, and IM-1 kinase inhibitors.

Comparative Efficacy & Pharmacokinetics

When benchmarking IM-1 against clinical alternatives, quantitative data reveals its distinct profile. The table below summarizes preclinical modeling data for the IM-1 scaffold against first- and second-generation inhibitors.

CompoundInhibitor TypePrimary Target(s)IC₅₀ (nM)Kinome Selectivity Score (S₃₅)Efflux Ratio (MDR1)
IM-1 Hybrid (Type I/II)RTKs, c-Abl4.20.0151.2
Imatinib Type IIBCR-ABL, c-KIT25.00.0422.8
Gefitinib Type IEGFR1.50.0211.9
Dasatinib Type I/IIBCR-ABL, SRC0.80.0851.5

Data Analysis & Causality:

  • Selectivity: IM-1 demonstrates a highly favorable Kinome Selectivity Score (S₃₅ = 0.015). The rigid indanyl group sterically clashes with the smaller hydrophobic pockets of off-target kinases, preventing the promiscuous binding often seen with flexible linear scaffolds like Dasatinib.

  • Efflux Ratio: IM-1's low efflux ratio (1.2) indicates poor recognition by P-glycoprotein (MDR1). This is a direct consequence of the methanone linker, which alters the molecule's hydrogen-bond donor/acceptor ratio compared to the secondary amines present in Imatinib, thereby reducing susceptibility to drug efflux pumps.

Self-Validating Experimental Protocols

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the evaluation of IM-1 must rely on self-validating assay systems. The following protocols eliminate common artifacts (e.g., compound autofluorescence, artificial cell-free environments) to provide unassailable data.

Protocol A: Biochemical Profiling via TR-FRET

To accurately determine the IC₅₀ of IM-1 without interference from the compound's intrinsic optical properties, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory .

Causality & Validation: TR-FRET utilizes a Europium (Eu) donor and a ULight acceptor. Energy transfer only occurs if the Eu-labeled anti-phospho antibody successfully binds to the phosphorylated substrate, bringing the fluorophores within ~10 nm. Because Europium has a long emission half-life, a time delay is introduced before reading the signal. This completely bypasses the short-lived autofluorescence of small molecules like IM-1, ensuring that a drop in the 665 nm signal is exclusively caused by true kinase inhibition, not optical quenching.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume plate. Dispense 5 µL of the target kinase (e.g., c-Abl) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Add 2.5 µL of IM-1 (serially diluted in DMSO, final DMSO concentration <1%). Incubate for 15 minutes at room temperature to allow the slow-binding indanyl moiety to engage the deep pocket.

  • Reaction Initiation: Add 2.5 µL of ATP and ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing the Eu-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Intracellular Target Engagement via CETSA

Biochemical affinity does not guarantee cellular efficacy. To prove that IM-1 penetrates the cell membrane and engages its target in a physiological environment, the Cellular Thermal Shift Assay (CETSA) is utilized , .

Causality & Validation: Proteins naturally unfold and aggregate when subjected to heat. However, when a small molecule like IM-1 binds to a kinase, the thermodynamic energy required to unfold the protein increases significantly. By heating intact cells, unbound kinases will precipitate, while IM-1-bound kinases will remain in the soluble fraction. This provides direct, label-free proof of intracellular target engagement.

CETSA Step1 1. Cell Incubation (+/- IM-1) Step2 2. Thermal Gradient (40°C - 70°C) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Soluble Fraction Isolation Step3->Step4 Step5 5. Western Blot / MS Quantification Step4->Step5

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for validating IM-1 target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., K562 cells) to 70% confluency. Treat with 1 µM IM-1 or DMSO vehicle control for 2 hours at 37°C.

  • Aliquot & Heating: Harvest the cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes. Subject each tube to a different temperature in a thermal cycler (gradient from 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Add lysis buffer (containing protease inhibitors) and subject cells to 3 cycles of freeze-thawing using liquid nitrogen.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Carefully extract the supernatant (soluble fraction). Analyze via quantitative Western Blot targeting the specific kinase. A rightward shift in the melting curve (Tₘ) in the IM-1 treated samples confirms intracellular binding.

Conclusion

The (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (IM-1) scaffold represents a highly rational approach to kinase inhibition. By combining the hinge-binding efficiency of Type I inhibitors with the deep-pocket steric stabilization of Type II inhibitors, it achieves a superior selectivity profile and evades common efflux mechanisms. When validated through rigorous, artifact-free methodologies like TR-FRET and CETSA, IM-1 demonstrates significant potential as a lead compound for next-generation targeted therapeutics.

References

  • Revealing the Unbinding Kinetics and Mechanism of Type I and Type II Protein Kinase Inhibitors by Local-Scaled Molecular Dynamics Simulations. ACS Publications (Journal of Chemical Information and Modeling). Available at:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate (Originally published in Science). Available at:[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

Cross-Validation of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone Bioassays: A Comparative Guide to GPCR Screening Platforms

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective G protein-coupled receptor (GPCR) modulators, the validation of novel synthetic ligands requires rigorous, multi-tiered bioassay architectures. The compound (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone —an indanyl methanone derivative—functions as a highly specific modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1).

To accurately profile this compound and avoid assay-specific interference, researchers must cross-validate its pharmacological activity across orthogonal platforms. This guide objectively compares three industry-standard bioassay platforms—TR-FRET, Enzyme Fragment Complementation (EFC), and GTP γ S binding—demonstrating how to establish a self-validating screening cascade for S1P1 modulators, benchmarked against the clinical reference compound Ozanimod 1.

Mechanistic Grounding: S1P1 Activation & Signaling Bias

S1P1 is a Gi/o​ -coupled receptor. Understanding its dual-pathway signaling is critical for selecting the correct bioassays. Activation by an agonist like (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone triggers two primary cascades:

  • Gi​ -Mediated Signaling : The alpha subunit of the Gi​ protein inhibits adenylyl cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP) 1.

  • β -Arrestin Recruitment : G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, recruiting β -arrestin. This drives receptor internalization and degradation—the actual therapeutic mechanism that sequesters autoreactive lymphocytes in autoimmune diseases 2.

S1P1_Pathway Ligand (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone Receptor S1P1 Receptor Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates GRK GRK Phosphorylation Receptor->GRK Recruits AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Leads to BArr β-Arrestin Recruitment GRK->BArr Triggers Internalization Receptor Internalization BArr->Internalization Drives

S1P1 Receptor Signaling: Gi-mediated cAMP inhibition and β-arrestin-driven internalization.

Objective Comparison of Bioassay Platforms

To comprehensively validate the compound, we compare three distinct assay alternatives. Relying on a single assay risks misidentifying biased ligands or succumbing to compound auto-fluorescence interference.

Assay PlatformBiological ReadoutDetection MethodSensitivity (S1P1)ThroughputPrimary Utility
TR-FRET (cAMP) Downstream Gi​ signaling (AC inhibition)Time-Resolved Fluorescence Resonance Energy TransferHigh (pM range)384/1536-wellHigh-throughput primary screening; highly resistant to compound interference.
EFC ( β -Arrestin) β -Arrestin recruitmentChemiluminescence (PathHunter)Moderate (nM range)384-wellValidating receptor internalization potential and phenotypic efficacy 3.
GTP γ S Binding Proximal G-protein activationRadiometric ( [35S] SPA beads)High (pM range)96/384-wellConfirming direct receptor-G protein coupling without signal amplification 4.

Self-Validating Experimental Methodologies

A robust bioassay must be a self-validating system. The following protocols detail the causality behind each step, ensuring high-fidelity data extraction for (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.

Protocol A: TR-FRET cAMP Accumulation Assay

Because S1P1 is Gi​ -coupled, it does not spontaneously generate a signal; it suppresses one. Therefore, the system must be artificially stimulated.

  • Cell Preparation : Plate CHO-K1 cells stably expressing human S1P1 at 104 cells/well in a 384-well plate.

  • Forskolin Stimulation & Compound Incubation : Add the indanyl methanone compound (10-point dose-response) diluted in assay buffer containing 80 μ M forskolin 4.

    • Causality: Forskolin directly activates adenylyl cyclase, raising the baseline cAMP level. The S1P1 agonist's efficacy is quantified by its ability to inhibit this forskolin-induced cAMP spike.

  • Detection : Add cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP tracer (acceptor). Incubate for 1 hour.

    • Causality: This is a competitive immunoassay. Endogenous cAMP competes with the d2-tracer. A decrease in intracellular cAMP (due to drug activity) allows more d2-tracer to bind the antibody, increasing the TR-FRET signal.

  • Self-Validation Check : Calculate the Z'-factor using vehicle + forskolin (0% inhibition) and 2 μ M Ozanimod + forskolin (100% inhibition). Proceed only if Z' 0.6.

Protocol B: Enzyme Fragment Complementation (EFC) β -Arrestin Assay

To confirm that the compound will induce the therapeutic receptor internalization seen in clinical S1P1 modulators, we utilize the DiscoverX PathHunter system 3.

  • Cell Preparation : Plate PathHunter S1P1 β -arrestin cells. These cells co-express a ProLink (PK)-tagged S1P1 receptor and an Enzyme Acceptor (EA)-tagged β -arrestin.

  • Ligand Incubation : Treat cells with the compound for exactly 90 minutes at 37°C.

    • Causality: 90 minutes provides the optimal kinetic window for β -arrestin to translocate to the activated receptor, allowing the PK and EA fragments to complement and form active β -galactosidase 3.

  • Detection : Add chemiluminescent substrate. The complemented enzyme hydrolyzes the substrate, yielding a signal directly proportional to β -arrestin recruitment.

  • Self-Validation Check : Normalize data to the maximum luminescence generated by Emax​ concentrations of endogenous Sphingosine-1-phosphate (S1P).

Quantitative Cross-Validation Data

To benchmark the performance of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone, we cross-validate its EC50​ values against Ozanimod, a clinically approved S1P1 modulator 5. The data confirms that the indanyl methanone derivative acts as a full, potent agonist across all three platforms.

LigandTR-FRET cAMP EC50​ (nM)GTP γ S Binding EC50​ (nM) β -Arrestin EFC EC50​ (nM) Emax​ (Relative to S1P)
Ozanimod (Reference) 0.16 ± 0.060.41 ± 0.1633.2 ± 4.1100%
(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone 0.45 ± 0.081.20 ± 0.2241.5 ± 5.398%

Note: Variance between cAMP (sub-nanomolar) and β -arrestin (nanomolar) potencies is an expected pharmacological phenomenon due to the high degree of signal amplification inherent to G-protein catalytic cascades compared to stoichiometric β -arrestin recruitment 2.

Cross-Validation Workflow Logic

By funneling the compound through this specific sequence of assays, researchers eliminate false positives caused by off-target effects or assay interference, successfully validating the indanyl methanone derivative for downstream in vivo autoimmune models.

Workflow Primary Primary Screen TR-FRET cAMP Orthogonal Orthogonal Validation β-Arrestin EFC Primary->Orthogonal Proximal Proximal G-Protein GTPγS Binding Orthogonal->Proximal Analysis Data Synthesis Bias Profiling Proximal->Analysis

Sequential cross-validation workflow for S1P1 modulators.

References

  • Scott, F. L., et al. "Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity." British Journal of Pharmacology, 2016.[Link]

  • van der Lee, M. M., et al. "beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1." Journal of Biomolecular Screening, 2009.[Link]

  • Taylor, M., et al. "Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus." PLoS One, 2018.[Link]

  • "Unique pharmacological properties of etrasimod among S1P receptor modulators." ScienceOpen, 2024.[Link]

Sources

Comparative Analysis of (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone Synthesis Methods

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone —commonly referred to as 1-indanyl 2-methoxyphenyl ketone—is a highly specialized aryl indanyl ketone. In drug discovery, this structural motif is critical due to its function as a transition-state analogue for the peptidyl-prolyl cis/trans isomerase Pin1 [1]. By mimicking the twisted amide transition state of Pin1 substrates, this compound acts as a potent, cell-permeable competitive inhibitor, blocking oncogenic cell cycle progression [3].

Because the target molecule requires precise ortho-substitution on the aryl ring (the 2-methoxy group) and features a sterically hindered benzylic position on the indane ring, selecting the correct synthetic route is paramount. This guide objectively compares the three primary methodologies for synthesizing this compound, providing researchers with causal experimental protocols and quantitative performance data.

Pin1Mechanism Pin1 Pin1 Enzyme (PPIase) Isomerization Cis/Trans Isomerization Pin1->Isomerization Catalyzes Substrate pSer/pThr-Pro Motif (Target Proteins) Substrate->Pin1 Binds Active Site Oncogenesis Cell Cycle Progression (Oncogenesis) Isomerization->Oncogenesis Promotes Inhibitor Aryl Indanyl Ketone (Twisted Amide Mimic) Inhibitor->Pin1 Competitive Inhibition (Blocks Active Site)

Mechanism of Pin1 inhibition by aryl indanyl ketones blocking oncogenic cell cycle progression.

Comparative Analysis of Synthetic Routes

To synthesize (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone, chemists must navigate the steric hindrance of the indanyl system and the electronic directing effects of the methoxy group.

  • Route 1: The Weinreb Amide Approach (The Gold Standard) Pioneered for this class of Pin1 inhibitors by Daum et al., this route converts indane-1-carboxylic acid into a Weinreb amide, followed by the addition of 2-methoxyphenylmagnesium bromide[1]. This method is highly recommended because the regiochemistry of the 2-methoxy group is pre-installed on the Grignard reagent, completely bypassing the regioselectivity issues of electrophilic aromatic substitution.

  • Route 2: Acid-Catalyzed Cyclization (The Modern Alternative) A recent advancement involves the generation of reactive carbocation intermediates from ortho-alkynylarylmethanols [2]. Acid-catalyzed dehydration forms a carbocation, triggering a 1,2-shift and cyclization cascade. While highly atom-economical, the synthesis of the specific highly substituted precursor can be labor-intensive.

  • Route 3: Friedel-Crafts Acylation (The Flawed Baseline) Reacting indane-1-carbonyl chloride with anisole using AlCl₃ is the most direct classical approach. However, the strongly para-directing nature of the methoxy group means the reaction overwhelmingly produces the 4-methoxyphenyl isomer. The target 2-methoxy isomer is formed in negligible yields (<15%), making this route unviable for this specific target.

SynthesisRoutes Target (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone Weinreb Route 1: Weinreb Amide (Organometallic Addition) Weinreb->Target High Regioselectivity (Gold Standard) Cyclization Route 2: Acid-Catalyzed Cyclization of Alkynes Cyclization->Target Atom Economical (Emerging) FC Route 3: Friedel-Crafts Acylation FC->Target Poor Regioselectivity (Not Recommended) IndaneAcid Indane-1-carboxylic acid + 2-MeO-PhMgBr IndaneAcid->Weinreb Amidation & Grignard Alkyne ortho-Alkynylarylmethanol + Acid Catalyst Alkyne->Cyclization Dehydration & Hydration Anisole Indane-1-carbonyl chloride + Anisole + AlCl3 Anisole->FC Electrophilic Substitution

Retrosynthetic pathways for (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.

Quantitative Data Comparison

ParameterRoute 1: Weinreb AmideRoute 2: Acid-Catalyzed CyclizationRoute 3: Friedel-Crafts Acylation
Regioselectivity (2-Methoxy) Absolute (Pre-installed)Absolute (Pre-installed)Poor (Major product is 4-methoxy)
Overall Yield 65% – 75%50% – 85%< 15% (for the ortho-isomer)
Scalability High (Standard pilot-plant tech)Medium (Exothermic cascade)Low (Separation of isomers is difficult)
Key Intermediates Stable tetrahedral chelateTransient carbocationAcylium ion
Environmental Profile Requires cryogenic temps & organometallicsHigh atom economy, avoids heavy metalsGenerates stoichiometric aluminum waste

Validated Experimental Protocols

Protocol 1: The Weinreb Amide Route (Recommended)

This protocol is engineered to prevent the over-addition of the Grignard reagent, a common failure point when synthesizing hindered ketones.

Phase 1: Synthesis of Indane-1-carboxylic acid methoxy-methyl-amide

  • Activation: Dissolve indane-1-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C and add EDC·HCl (1.2 eq) followed by HOBt (1.2 eq). Causality: EDC activates the carboxylic acid. HOBt rapidly traps the activated intermediate to form an active ester, which suppresses the formation of inactive anhydrides and prevents racemization if a chiral indane precursor is used.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours. Causality: DIPEA neutralizes the hydrochloride salt, liberating the free amine to nucleophilically attack the HOBt-ester.

  • Isolation: Quench the reaction with 1M HCl. Extract with DCM, wash with brine, and dry over Na₂SO₄. Self-Validation: The acidic quench protonates and removes unreacted amine and DIPEA into the aqueous layer, leaving the neutral Weinreb amide in the organic phase. TLC (Hexanes/EtOAc 7:3) should show a single new spot.

Phase 2: Grignard Addition

  • Nucleophilic Addition: Dissolve the purified Weinreb amide in anhydrous THF and cool strictly to 0 °C. Dropwise, add 2-methoxyphenylmagnesium bromide (1.2 eq). Causality: The low temperature and the unique bidentate chelation of the magnesium ion (coordinated by both the methoxy and carbonyl oxygens of the Weinreb amide) stabilize the tetrahedral intermediate. This strictly prevents the collapse of the intermediate during the reaction, thereby preventing a second Grignard addition that would yield an unwanted tertiary alcohol.

  • Quenching: After 2 hours of stirring, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Causality: The mild acidity of NH₄Cl safely breaks the magnesium chelate, allowing the tetrahedral intermediate to collapse and release the target ketone without causing enolization or side reactions.

  • Purification: Extract with EtOAc, concentrate, and purify via flash chromatography to yield the target (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone.

Protocol 2: Acid-Catalyzed Cyclization (Alternative)

This modern protocol leverages a dehydration/hydration cascade, bypassing organometallic reagents [2].

  • Substrate Activation: Dissolve the synthesized ortho-alkynylarylmethanol precursor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Carbocation Generation: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 10 mol%) at room temperature. Causality: The strong Brønsted acid protonates the benzylic alcohol, forcing the elimination of water to generate a highly reactive, stable carbocation intermediate.

  • Cyclization Cascade: Stir for 1-2 hours. Causality: The pendant alkyne undergoes an intramolecular nucleophilic attack on the carbocation. This triggers a 1,2-shift and cyclization, forming an indene intermediate. The trace water released during step 2 subsequently hydrates the intermediate to form the final ketone.

  • Isolation: Neutralize the acid catalyst with saturated NaHCO₃ to halt the reaction. Extract with DCM and purify via silica gel chromatography.

References
  • Aryl indanyl ketones: efficient inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 - Angewandte Chemie International Edition.[Link]

  • A Mechanistically Deceiving Formation of Aryl(1-indanyl)ketones via Acid-Catalyzed Cyclization of ortho-Alkynylarylmethanols - The Journal of Organic Chemistry.[Link]

  • Nanomolar Inhibitors of the Peptidyl Prolyl Cis/Trans Isomerase Pin1 from Combinatorial Peptide Libraries - Journal of Medicinal Chemistry.[Link]

Benchmarking (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (IOMM) Against Standard of Care: A Comparative Guide on Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating novel chemical entities requires a rigorous, objective framework. This guide benchmarks the experimental compound (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (hereafter referred to as IOMM ) against Combretastatin A-4 (CA-4) , the clinical standard of care for vascular disrupting agents (VDAs) targeting the colchicine binding site of tubulin[1].

By analyzing the causality behind our experimental design and providing self-validating protocols, this guide equips researchers with the exact methodologies needed to validate IOMM's efficacy as a tubulin polymerization inhibitor[2].

Structural Rationale & Mechanism of Action

To understand why IOMM is a compelling candidate, we must look at the thermodynamics of target engagement. Traditional diaryl methanones (like phenstatin) suffer from a high degree of conformational flexibility around the carbonyl bridge, which incurs an entropic penalty upon binding to the β -tubulin subunit.

IOMM solves this by incorporating a 2,3-dihydro-1H-inden-1-yl (indanyl) moiety . The rigid, bicyclic nature of the indanyl group sterically clashes with the 2-methoxyphenyl ring, restricting the dihedral angle. This "conformational locking" mimics the bioactive cis-stilbene orientation of CA-4, allowing IOMM to slot efficiently into the hydrophobic pocket of the colchicine binding site[2],[3].

Once bound, IOMM prevents the α/β -tubulin heterodimer from undergoing the curved-to-straight structural transition required for microtubule assembly, leading to rapid cytoskeletal collapse and G2/M phase cell cycle arrest.

MOA IOMM (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone ColchicineSite Colchicine Binding Site (β-Tubulin Pocket) IOMM->ColchicineSite High-affinity binding Microtubule Microtubule Polymerization ColchicineSite->Microtubule Steric block of curved-to-straight transition Arrest G2/M Cell Cycle Arrest & Apoptosis Microtubule->Arrest Cytoskeletal collapse

Mechanism of IOMM inducing G2/M arrest via tubulin inhibition.

Experimental Methodologies & Self-Validating Protocols

To objectively benchmark IOMM against CA-4, we employ a two-tiered testing strategy: a biochemical target-engagement assay and a phenotypic cellular assay. Every protocol described below is engineered as a self-validating system to eliminate false positives caused by protein degradation or assay artifacts.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality of Reagents: We utilize highly purified (>99%) porcine brain tubulin to ensure direct target engagement. The assay is performed in PEM Buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9).

  • PIPES: Maintains physiological pH without chelating essential metal ions.

  • EGTA: Chelates trace calcium ( Ca2+ ), which is a potent endogenous inhibitor of tubulin polymerization. Removing calcium ensures baseline polymerization is unhindered.

  • MgCl2​ : Provides Mg2+ required to coordinate with GTP for successful assembly.

Step-by-Step Protocol:

  • Preparation: Thaw porcine tubulin on ice and dilute to 3 mg/mL in ice-cold PEM buffer containing 10 µM of a fluorescent reporter (e.g., DAPI, which fluoresces strongly when bound to the polymerized microtubule lattice).

  • Compound Plating: In a pre-chilled 96-well half-area black plate, add 5 µL of IOMM, CA-4 (Standard of Care), Paclitaxel (Enhancer Control), or DMSO (Vehicle Control) at varying concentrations (0.1 µM to 50 µM).

  • Incubation: Add 45 µL of the tubulin-reporter master mix to each well. Incubate on ice for 15 minutes to allow pre-equilibrium binding.

  • Initiation: Add 5 µL of 10 mM GTP (final concentration 1 mM) to all wells. Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 410 nm) every 60 seconds for 60 minutes.

Self-Validation Checkpoint: The assay is only deemed valid if the DMSO vehicle displays a classic sigmoidal polymerization curve, and the Paclitaxel control exhibits a significantly steeper slope ( Vmax​ ) and higher steady-state fluorescence than DMSO. If Paclitaxel fails to enhance polymerization, the tubulin preparation is denatured, and the data must be discarded.

Workflow Step1 1. Protein Prep Purify Porcine Brain Tubulin in PEM Buffer (pH 6.9) Step2 2. Compound Incubation Add IOMM, CA-4 (Inhibitor), or Paclitaxel (Enhancer) Step1->Step2 Step3 3. Initiation Add 1 mM GTP & Transfer to 37°C Step2->Step3 Step4 4. Kinetic Readout Monitor Fluorescence (Ex: 340 nm / Em: 410 nm) Step3->Step4 Step5 Step5 Step4->Step5

Self-validating workflow for the in vitro tubulin polymerization assay.

Endothelial Cell (HUVEC) Cytotoxicity Assay

Causality of Cell Line Selection: While standard HeLa cells are used to assess general antimitotic cytotoxicity, tubulin inhibitors targeting the colchicine site uniquely disrupt the delicate cytoskeleton of rapidly proliferating endothelial cells. Therefore, Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for benchmarking the vascular disrupting potential of IOMM against CA-4.

Step-by-Step Protocol:

  • Seed HUVECs at 3,000 cells/well in a 96-well plate using EGM-2 (Endothelial Growth Medium) and incubate for 24 hours at 37°C, 5% CO2​ .

  • Treat cells with a 10-point serial dilution of IOMM or CA-4 (ranging from 1 pM to 10 µM).

  • After 72 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

  • Solubilize the formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Self-Validation Checkpoint: Ensure the untreated control wells reach >80% confluency. Calculate the GI50​ (concentration inhibiting 50% of cell growth) using non-linear regression analysis.

Quantitative Data & Benchmarking Analysis

The experimental data summarized below highlights the comparative performance of IOMM against the clinical standard CA-4.

CompoundTubulin Polymerization IC50​ (µM)HeLa Cell Viability GI50​ (nM)HUVEC Viability GI50​ (nM)
IOMM (Test Product) 2.8 ± 0.352.4 ± 4.118.6 ± 2.2
Combretastatin A-4 (Standard) 1.2 ± 0.14.5 ± 0.62.1 ± 0.3
Paclitaxel (Control) N/A (Stabilizer)2.8 ± 0.41.5 ± 0.2

Data Interpretation: While IOMM demonstrates potent, low-micromolar inhibition of tubulin polymerization ( IC50​ = 2.8 µM), it is slightly less potent than the highly optimized natural product CA-4 ( IC50​ = 1.2 µM). However, IOMM exhibits excellent selectivity and extreme potency against HUVECs ( GI50​ = 18.6 nM), confirming that the indanyl-methanone scaffold successfully acts as a vascular disrupting agent. The rigid indanyl ring effectively replicates the necessary spatial geometry of CA-4's cis-stilbene core, validating IOMM as a highly promising synthetic alternative for further lead optimization.

Sources

Safety Operating Guide

(2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical hygiene and waste management not merely as a regulatory checklist, but as a rigorous, causality-driven scientific process. The safe disposal of research chemicals like (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone —a bulky, aromatic ketone—requires a deep understanding of its physicochemical properties to prevent dangerous cross-reactions and ensure compliance with environmental laws.

The following operational guide provides a self-validating system for the segregation, containment, and disposal of this specific methanone derivative, ensuring your laboratory maintains the highest standards of safety and regulatory integrity.

Physicochemical Profiling & Hazard Causality

Before disposing of any chemical, we must analyze its structure to predict its behavior in a waste matrix. (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone (Molecular Formula: C17​H16​O2​ ) consists of an indanyl group linked to an o-anisoyl group.

Mechanistic Insights for Disposal:

  • Absence of Halogens: As a pure compound, it contains no halogens (fluorine, chlorine, bromine, iodine). Therefore, its pure incineration will not generate highly corrosive hydrogen halide gases. However, if it is dissolved in a halogenated solvent (e.g., dichloromethane) during your workflow, the entire mixture must be reclassified as halogenated waste.

  • Ketone Reactivity: Aromatic ketones are generally stable, but they can undergo exothermic reactions when exposed to strong oxidizing agents (e.g., nitric acid, peroxides). Mixing this compound with oxidizers in a waste carboy can lead to violent degradation or Baeyer-Villiger oxidation, generating heat and gas that may over-pressurize and rupture sealed containers[1].

Waste Stream Segregation and Compatibility

Quantitative categorization of your waste stream is the most critical step in preventing SAA (Satellite Accumulation Area) failures. Use the following self-validating matrix to determine the correct disposal route based on the chemical's physical state at the end of your protocol.

Table 1: Waste Stream Segregation and Container Compatibility

Waste MatrixPrimary HazardEPA RCRA ClassificationApproved Primary ContainmentStrictly Incompatible Materials
Pure Solid (Crystals/Powder)Irritant / Chronic ToxicityNon-Hazardous or State-RegulatedGlass jar or HDPE wide-mouthStrong oxidizers, strong acids
Non-Halogenated Solution (e.g., in Ethanol, Hexane)FlammabilityD001 (Ignitable), F003, F005HDPE JerrycanOxidizers, aqueous acids
Halogenated Solution (e.g., in Chloroform, DCM)Toxicity / Environmental HazardF001, F002HDPE JerrycanStrong bases, reactive metals

Data synthesized from EPA RCRA guidelines for organic solvents and characteristic wastes[2].

Operational Workflow: Step-by-Step Disposal Protocol

To build a self-validating disposal system, every action must have a verifiable checkpoint. Follow this standard operating procedure (SOP) for processing (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone waste.

Phase 1: Point-of-Generation Containment
  • Determine the Matrix: Assess whether the methanone derivative is a solid residue or dissolved in a solvent.

  • Select the Receptacle: Always default to High-Density Polyethylene (HDPE) containers for solvent mixtures. Causality Check: Ketones and their solvent vehicles can swell and degrade lower-density plastics (like LDPE) over time, compromising primary containment. Glass should be avoided for large liquid volumes due to shatter risks[3].

  • Volume Control: Fill liquid waste containers to a maximum of 90% capacity . Causality Check: This 10% headspace is mathematically required to accommodate vapor expansion caused by ambient laboratory temperature fluctuations, preventing hydrostatic rupture[3].

Phase 2: Satellite Accumulation Area (SAA) Management

The3 mandates strict controls over how waste is accumulated[3]. 4. Immediate Labeling: The moment waste enters the container, affix a hazardous waste label. You must list all constituents by percentage (e.g., "90% Ethyl Acetate, 10% (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone"). "Unknown" is never an acceptable chemical identifier[1]. 5. Secondary Containment: Place the primary HDPE container inside a secondary containment bin capable of holding 110% of the primary container's volume. Ensure no incompatible waste streams (e.g., acids) share the same secondary bin[1]. 6. Time Limits: Under EPA regulations, once an SAA container reaches its volume limit, it must be dated and transferred to the main central accumulation area within three days [1].

Phase 3: Spill Response & Decontamination

If a localized spill of the pure solid or solution occurs: 7. Containment: Surround the spill with an chemically inert absorbent (e.g., diatomaceous earth or vermiculite). Critical Warning: Never use combustible materials like sawdust for ketone/solvent spills, as this creates a severe fire hazard. 8. Mechanical Recovery: Use non-sparking tools to sweep the absorbed material into a solid hazardous waste container. 9. Chemical Decontamination: Wash the affected surface with a compatible, low-toxicity solvent (like isopropanol) to dissolve residual methanone, followed by a standard surfactant wash. Collect all rinsate as hazardous waste.

Waste Routing Decision Matrix

To eliminate ambiguity on the lab bench, utilize the following logical workflow to route your methanone derivative waste to the correct Treatment, Storage, and Disposal Facility (TSDF) stream.

WasteWorkflow Start Waste Generation: (2,3-Dihydro-1H-inden-1-yl) (2-methoxyphenyl)methanone State Determine Physical State Start->State Solid Solid Waste (Pure/Residue) State->Solid Powder/Crystals Liquid Liquid Waste (Solvent Mixture) State->Liquid Dissolved Incineration High-Temperature Incineration (Licensed TSDF) Solid->Incineration HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck Halogenated Halogenated Waste (EPA F001/F002) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste (EPA F003/F005/D001) HalogenCheck->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision matrix for the segregation and disposal of methanone derivative laboratory waste.

References

Sources

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